Product packaging for 3-Chloroquinoxaline-6-carbonitrile(Cat. No.:CAS No. 1236222-48-2)

3-Chloroquinoxaline-6-carbonitrile

货号: B1431328
CAS 编号: 1236222-48-2
分子量: 189.6 g/mol
InChI 键: MXTOMHUZLATQTR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3-Chloroquinoxaline-6-carbonitrile is a useful research compound. Its molecular formula is C9H4ClN3 and its molecular weight is 189.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4ClN3 B1431328 3-Chloroquinoxaline-6-carbonitrile CAS No. 1236222-48-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-chloroquinoxaline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3/c10-9-5-12-7-2-1-6(4-11)3-8(7)13-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTOMHUZLATQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Chloroquinoxaline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chloroquinoxaline-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The presence of both a reactive chloro group and a cyano moiety makes it a versatile building block for the development of novel therapeutic agents and functional materials.[1]

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4][5] The introduction of a chlorine atom at the 3-position and a nitrile group at the 6-position of the quinoxaline scaffold is expected to modulate the electronic properties and biological activity of the parent molecule, making this compound a valuable intermediate for further chemical exploration.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process, beginning with the synthesis of the precursor 3-hydroxyquinoxaline-6-carbonitrile, followed by a chlorination reaction.

Experimental Workflow

G cluster_0 Step 1: Synthesis of 3-Hydroxyquinoxaline-6-carbonitrile cluster_1 Step 2: Chlorination A 4-amino-3-nitrobenzonitrile C Condensation & Cyclization A->C B Glyoxylic acid B->C D 3-hydroxyquinoxaline-6-carbonitrile C->D E 3-hydroxyquinoxaline-6-carbonitrile G Chlorination Reaction E->G F POCl3 F->G H This compound G->H

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-Hydroxyquinoxaline-6-carbonitrile

Reaction: Condensation of 4-amino-3-nitrobenzonitrile with glyoxylic acid, followed by reductive cyclization.

Protocol:

  • To a solution of 4-amino-3-nitrobenzonitrile (1 equivalent) in a suitable solvent such as ethanol, add an aqueous solution of glyoxylic acid (1.1 equivalents).

  • The reaction mixture is heated to reflux for 4-6 hours and the progress is monitored by Thin Layer Chromatography (TLC).

  • After completion of the initial condensation, a reducing agent, such as sodium dithionite (Na₂S₂O₄), is added portion-wise to the reaction mixture to facilitate the reductive cyclization of the intermediate.

  • The mixture is then cooled to room temperature and the precipitated solid is collected by filtration.

  • The crude product is washed with water and a cold organic solvent (e.g., ethanol) and then dried under vacuum to yield 3-hydroxyquinoxaline-6-carbonitrile.

Step 2: Synthesis of this compound

Reaction: Chlorination of 3-hydroxyquinoxaline-6-carbonitrile using phosphorus oxychloride (POCl₃).

Protocol:

  • A mixture of 3-hydroxyquinoxaline-6-carbonitrile (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated at reflux for 2-4 hours.[6][7][8] A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

  • The reaction progress is monitored by TLC.

  • Upon completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

  • The residue is then cooled in an ice bath and slowly quenched by the addition of crushed ice.

  • The resulting mixture is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Characterization of this compound

The structural confirmation and purity of the synthesized this compound can be ascertained using various spectroscopic techniques.

Predicted Spectroscopic Data
ParameterPredicted Value
¹H NMR (CDCl₃)δ 8.80-9.00 (s, 1H, H-2), 8.20-8.40 (d, 1H, H-5), 7.90-8.10 (dd, 1H, H-7), 7.70-7.90 (d, 1H, H-8) ppm.
¹³C NMR (CDCl₃)δ 150-155 (C-2), 145-150 (C-3), 140-145 (C-8a), 135-140 (C-4a), 130-135 (C-7), 125-130 (C-5), 115-120 (C-6), 110-115 (CN) ppm.
Mass Spec. (EI) m/z (%): 189 (M⁺, 100), 162, 154, 127.
Melting Point Expected to be a solid with a defined melting point.
Appearance Expected to be a crystalline solid, likely pale yellow or off-white.

Note: The predicted NMR data is based on the analysis of structurally similar quinoxaline derivatives.[9][10][11][12] The exact chemical shifts may vary depending on the solvent and experimental conditions.

Potential Biological Significance and Signaling Pathway

Quinoxaline derivatives are widely recognized for their potential as anticancer agents.[13][14][15][16][17] Many of these compounds exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One common mechanism of action is the inhibition of protein kinases, such as receptor tyrosine kinases (RTKs).

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C D Gene Transcription C->D E Cell Proliferation & Survival D->E F 3-Chloroquinoxaline- 6-carbonitrile Derivative F->B G Inhibition

Caption: Potential mechanism of action of a this compound derivative as a kinase inhibitor.

This diagram illustrates a generalized signaling pathway where a quinoxaline derivative, such as a molecule derived from this compound, could act as an inhibitor of a receptor tyrosine kinase. By blocking the kinase activity, the downstream signaling cascade that promotes cell proliferation and survival is disrupted, which is a key strategy in cancer therapy.[14]

Conclusion

This technical guide outlines a feasible synthetic route for this compound and provides a framework for its characterization. The versatile nature of this compound, owing to its chloro and cyano functionalities, makes it a promising starting material for the synthesis of a diverse library of quinoxaline derivatives with potential applications in drug discovery and materials science. Further research into the biological activities of derivatives of this compound is warranted to explore their therapeutic potential.

References

In-Depth Technical Guide to 3-Chloroquinoxaline-6-carbonitrile: Physicochemical Properties and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 3-Chloroquinoxaline-6-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental insights and structured data for this versatile heterocyclic compound.

Core Physicochemical Properties

This compound is a substituted quinoxaline derivative with the chemical formula C₉H₄ClN₃. The presence of the chloro and cyano groups significantly influences its chemical reactivity and potential as a scaffold in medicinal chemistry. The chlorine atom at the 3-position acts as a good leaving group, making it a key intermediate for the synthesis of a diverse range of quinoxaline analogues through nucleophilic substitution reactions.[1] The electron-withdrawing nature of the nitrile group at the 6-position modulates the electronic properties of the quinoxaline ring system.

PropertyValueSource
Molecular Weight 189.6 g/mol [1]
CAS Number 1236222-48-2[1]
Predicted Melting Point Data not available
Predicted Boiling Point Data not available
Predicted Solubility Data not available
Predicted pKa Data not available
Predicted logP Data not available

Synthesis and Characterization

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a plausible synthetic route would involve the cyclocondensation of a suitably substituted benzene-1,2-diamine with an appropriate three-carbon chlorinated carbonyl compound.

General Experimental Protocol for Quinoxaline Synthesis

A general and efficient method for the synthesis of quinoxaline derivatives involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound in a suitable solvent, often catalyzed by an acid. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration and purified by recrystallization. Microwave-assisted synthesis has also been reported as an environmentally friendly and rapid method for preparing quinoxaline derivatives.

Below is a logical workflow for a potential synthesis of this compound, though a specific experimental protocol for this exact compound is not detailed in the literature.

G General Synthetic Workflow for Quinoxaline Derivatives cluster_reactants Reactants cluster_reaction Reaction cluster_process Workup & Purification cluster_product Product o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation 1,2-dicarbonyl 1,2-dicarbonyl 1,2-dicarbonyl->Condensation Filtration Filtration Condensation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Quinoxaline Derivative Quinoxaline Derivative Recrystallization->Quinoxaline Derivative

A generalized workflow for the synthesis of quinoxaline derivatives.

Spectroscopic Characterization

The structural elucidation of this compound would rely on standard spectroscopic techniques. While experimental spectra for this specific compound are not publicly available, the expected spectral features can be predicted based on the analysis of similar quinoxaline derivatives.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the quinoxaline ring system. The chemical shifts and coupling patterns would be influenced by the positions of the chloro and cyano substituents.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms in the molecule. The carbon atoms attached to the chlorine and the nitrile group, as well as the carbons of the pyrazine ring, are expected to have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C≡N stretch of the nitrile group, typically in the range of 2210–2260 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the chlorine atom and the nitrile group.

Potential Biological Activity and Signaling Pathways

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cell growth and survival.

Several studies have highlighted the role of quinoxaline derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) and the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, both of which are frequently dysregulated in cancer.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers. Quinoxaline derivatives have been investigated as dual inhibitors of PI3K and mTOR, offering a promising strategy for cancer therapy.

G Potential Inhibition of PI3K/AKT/mTOR Pathway by Quinoxaline Derivatives Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->PI3K Inhibits Quinoxaline Derivative->mTOR Inhibits

Quinoxaline derivatives may inhibit the PI3K/AKT/mTOR pathway.

VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFR signaling pathway plays a central role in this process. Quinoxaline-based compounds have been developed as potent VEGFR inhibitors, thereby blocking tumor-induced angiogenesis.

G Potential Inhibition of VEGFR Signaling by Quinoxaline Derivatives VEGFR VEGFR Downstream Signaling Downstream Signaling VEGFR->Downstream Signaling Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->VEGFR Inhibits

Quinoxaline derivatives can potentially inhibit VEGFR signaling.

While this compound itself has not been explicitly reported as an inhibitor of these pathways, its structural features make it a promising candidate for the development of novel kinase inhibitors. The chloro substituent provides a handle for further chemical modifications to optimize binding affinity and selectivity for specific kinase targets.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its versatile chemistry, stemming from the reactive chloro group, allows for the synthesis of diverse libraries of quinoxaline derivatives. While comprehensive experimental data on its physicochemical properties are currently limited, this guide provides a foundational understanding of its characteristics and synthetic accessibility. The known biological activities of the broader quinoxaline class, particularly as inhibitors of key cancer-related signaling pathways, underscore the importance of further investigation into this compound and its analogues as potential therapeutic agents. Future research should focus on obtaining detailed experimental data for this compound and exploring its specific biological targets to fully elucidate its therapeutic potential.

References

3-Chloroquinoxaline-6-carbonitrile CAS number 1236222-48-2

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1236222-48-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroquinoxaline-6-carbonitrile is a halogenated and cyanated quinoxaline derivative. This document provides a technical overview of its chemical properties, potential synthetic routes, and likely applications in research and drug discovery, based on the known reactivity and biological significance of the quinoxaline scaffold. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing information and provides illustrative protocols and pathways to guide future research.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The fusion of a benzene ring and a pyrazine ring confers a unique electronic structure, making the quinoxaline scaffold a versatile template for the design of novel therapeutic agents. The introduction of various functional groups onto this core structure can modulate its physicochemical properties and biological activity.

This compound incorporates two key functionalities: a chloro group at the 3-position and a nitrile group at the 6-position. The chlorine atom serves as a reactive handle for nucleophilic substitution, enabling the synthesis of a diverse library of derivatives. The electron-withdrawing nitrile group can influence the molecule's electronic properties and participate in key interactions with biological targets.

Chemical and Physical Properties

Specific experimental data for the physical properties of this compound are not widely reported. However, based on its structure and data for similar compounds, the following properties can be anticipated.

PropertyValueSource
CAS Number 1236222-48-2[1]
Molecular Formula C₉H₄ClN₃N/A
Molecular Weight 189.61 g/mol N/A
Appearance Expected to be a solidN/A
Solubility Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.N/A
Melting Point Not reportedN/A

Synthesis

Illustrative Synthetic Workflow

The following diagram illustrates a potential synthetic pathway.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediates & Product 3,4-diaminobenzonitrile 3,4-diaminobenzonitrile condensation Condensation 3,4-diaminobenzonitrile->condensation oxalyl_chloride Oxalyl Chloride oxalyl_chloride->condensation intermediate Quinoxaline-2,3-dione intermediate condensation->intermediate Forms the quinoxaline core chlorination Chlorination product This compound chlorination->product intermediate->chlorination e.g., POCl₃

Caption: Illustrative synthesis workflow for this compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of 6-cyanoquinoxaline-2,3(1H,4H)-dione

  • To a stirred solution of 3,4-diaminobenzonitrile (1.0 eq) in a suitable solvent such as ethanol, add a solution of oxalic acid (1.1 eq) in water.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of this compound

  • Suspend the dried 6-cyanoquinoxaline-2,3(1H,4H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Biological Activity and Applications

While no specific biological data has been published for this compound, the quinoxaline scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of quinoxaline have demonstrated a wide range of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

The presence of the chloro and nitrile groups suggests that this compound could be a valuable intermediate for the synthesis of libraries of compounds for biological screening. For instance, the chloro group can be displaced by various nucleophiles (amines, alcohols, thiols) to generate a diverse set of analogues.

Illustrative Signaling Pathway: Kinase Inhibition

Many quinoxaline derivatives are known to act as kinase inhibitors, which are crucial in cancer therapy. The following diagram illustrates a generic kinase signaling pathway that could be a target for novel quinoxaline-based compounds.

G Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and activates Signaling_Proteins Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Receptor_Tyrosine_Kinase->Signaling_Proteins Phosphorylates and activates Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Activates Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Promotes gene expression for Inhibitor Quinoxaline-based Inhibitor Inhibitor->Receptor_Tyrosine_Kinase Binds to ATP-binding site and inhibits phosphorylation

Caption: Generic kinase signaling pathway targeted by quinoxaline inhibitors.

Conclusion

This compound is a promising but currently under-characterized chemical entity. Its structure suggests significant potential as a versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibition. Further research is warranted to fully elucidate its chemical properties, develop optimized synthetic protocols, and explore its biological activity profile. This document serves as a foundational guide for researchers interested in exploring the potential of this and related quinoxaline derivatives.

References

Spectroscopic and Structural Analysis of 3-Chloroquinoxaline-6-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroquinoxaline-6-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules, and the presence of both a chloro and a cyano group offers versatile points for chemical modification. This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for these analytical techniques are also presented to facilitate the replication and validation of these findings.

While a comprehensive, publicly available dataset specifically for this compound is not readily found in a single source, this guide synthesizes typical methodologies and expected spectral features based on the analysis of closely related quinoxaline derivatives and general principles of spectroscopic interpretation.

Data Presentation

Due to the limited availability of specific experimental data for this compound in the searched scientific literature, the following tables are presented as a predictive guide based on the analysis of analogous compounds. These tables are intended to provide researchers with expected ranges and key spectral features.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm) RangeMultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.0s-
H-58.2 - 8.4d8.5 - 9.0
H-78.0 - 8.2dd8.5 - 9.0, ~1.5
H-88.4 - 8.6d~1.5

Note: Predicted values are based on the analysis of substituted quinoxaline and quinoline-carbonitrile systems. The exact chemical shifts and coupling constants will be influenced by the solvent and the specific electronic environment of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm) Range
C-2145 - 148
C-3150 - 153
C-4a140 - 142
C-5130 - 132
C-6110 - 112
C-7135 - 137
C-8130 - 132
C-8a142 - 144
-C≡N117 - 119

Note: These are estimated chemical shift ranges. The carbon bearing the chloro group (C-3) is expected to be significantly downfield. The nitrile carbon also has a characteristic chemical shift.

Table 3: Predicted Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹) RangeIntensity
C≡N Stretch (Nitrile)2220 - 2240Strong, Sharp
C=N Stretch (Quinoxaline ring)1610 - 1630Medium
C=C Stretch (Aromatic ring)1550 - 1600Medium to Strong
C-Cl Stretch750 - 850Strong
Aromatic C-H Stretch3000 - 3100Medium
Aromatic C-H Bending (out-of-plane)800 - 900Strong

Note: The nitrile stretch is a highly characteristic and strong absorption. The C-Cl stretch is also expected to be a prominent feature in the fingerprint region.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (relative abundance, %)
[M]⁺189/191 (isotopic pattern for Cl)
[M-Cl]⁺154
[M-CN]⁺163/165
[M-Cl-CN]⁺128

Note: The molecular ion peak should exhibit a characteristic 3:1 isotopic pattern for the presence of a single chlorine atom. Fragmentation would likely involve the loss of the chloro and cyano groups.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a compound such as this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a 5 mm broadband probe.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • Typical parameters include a 30-degree pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

    • A wider spectral width (e.g., 0-220 ppm) is required.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Several hundred to several thousand scans are typically averaged due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the internal standard.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded first.

    • The sample spectrum is then recorded.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source, or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

  • Sample Preparation (for GC-MS): The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC-MS Analysis:

    • An aliquot of the sample solution (e.g., 1 µL) is injected into the GC.

    • The sample is vaporized and separated on a capillary column (e.g., HP-5ms).

    • The separated components are then introduced into the mass spectrometer.

    • EI is typically performed at 70 eV.

    • The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Processing: The resulting mass spectrum shows the relative abundance of different fragment ions as a function of their m/z ratio. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Mandatory Visualization

Below is a conceptual workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MassSpec Mass Spectrometry Purification->MassSpec Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MassSpec->Data_Analysis

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

Solubility of 3-Chloroquinoxaline-6-carbonitrile in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloroquinoxaline-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document focuses on providing detailed experimental protocols for solubility determination and presents illustrative data from structurally related quinazoline derivatives to offer valuable insights for researchers.

Introduction to Quinoxaline Derivatives and Solubility

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The solubility of these compounds in various solvents is a critical parameter that influences their synthetic accessibility, purification, formulation, and ultimately, their bioavailability and therapeutic efficacy. Factors such as the nature of substituents, crystal lattice energy, and the polarity of both the solute and the solvent play a crucial role in determining solubility.

The introduction of a chloro group and a carbonitrile moiety to the quinoxaline scaffold, as in this compound, is expected to modulate its physicochemical properties. The electron-withdrawing nature of these groups can influence intermolecular interactions and, consequently, solubility.

Quantitative Solubility Data (Illustrative)

Table 1: Mole Fraction Solubility (x) of Pyrazolo Quinazoline Derivatives in Various Organic Solvents at Different Temperatures. [1]

CompoundSolventT (K)xT (K)xT (K)xT (K)x
KC-1 N,N-Dimethylformamide298.150.0218308.150.0271318.150.0336328.150.0414
Dimethyl sulfoxide298.150.0196308.150.0243318.150.0301328.150.0371
Tetrahydrofuran298.150.0095308.150.0118318.150.0146328.150.0180
1,4-Dioxane298.150.0078308.150.0097318.150.0120328.150.0148
Ethyl acetate298.150.0042308.150.0052318.150.0064328.150.0079
KC-2 N,N-Dimethylformamide298.150.0235308.150.0292318.150.0362328.150.0446
Dimethyl sulfoxide298.150.0211308.150.0262318.150.0325328.150.0401
Tetrahydrofuran298.150.0102308.150.0127318.150.0157328.150.0194
1,4-Dioxane298.150.0084308.150.0104318.150.0129328.150.0159
Ethyl acetate298.150.0045308.150.0056318.150.0069328.150.0085

Note: The full dataset for all ten synthesized compounds (KC-1 to KC-10) can be found in the cited reference. The data presented here is a selection to illustrate the trends.[1]

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data for this compound, a well-defined experimental protocol is essential. The most common and robust method is the shake-flask method , which involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.[2][3] The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique.

General Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a solid organic compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis of Saturated Solution cluster_results Data Reporting start Weigh excess This compound add_solvent Add known volume of organic solvent start->add_solvent shake Agitate at constant temperature (e.g., 24-72h) add_solvent->shake separate Separate solid and liquid phases shake->separate centrifuge Centrifugation separate->centrifuge Option 1 filtrate Filtration (e.g., 0.45 µm filter) separate->filtrate Option 2 analysis Determine concentration of dissolved compound centrifuge->analysis filtrate->analysis gravimetric Gravimetric Method analysis->gravimetric Method A spectroscopic UV-Vis Spectroscopy analysis->spectroscopic Method B hplc HPLC Analysis analysis->hplc Method C calculate Calculate Solubility (e.g., mg/mL, mol/L) gravimetric->calculate spectroscopic->calculate hplc->calculate

A general experimental workflow for determining the solubility of a solid organic compound.
Detailed Methodologies

The gravimetric method is a straightforward technique for determining solubility.[3][4][5]

Protocol:

  • Prepare a saturated solution using the shake-flask method as described above.

  • Carefully separate the undissolved solid by filtration or centrifugation.

  • Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.

  • Evaporate the solvent gently, for example, on a steam bath or in a fume hood.

  • Dry the residue in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.[5]

  • Cool the dish in a desiccator and weigh it accurately.

  • The weight of the residue corresponds to the amount of dissolved solute in the known volume of the solvent.

  • Calculate the solubility in units such as g/L or mg/mL.

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.[6][7][8]

Protocol:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or have a y-intercept close to zero).

  • Analysis of the Saturated Solution:

    • Prepare a saturated solution using the shake-flask method.

    • After equilibration, filter the solution to remove any undissolved solid.

    • Dilute an aliquot of the clear filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.[9][10][11]

Protocol:

  • Method Development:

    • Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Analysis of the Saturated Solution:

    • Prepare a saturated solution using the shake-flask method.

    • Filter the saturated solution through a suitable syringe filter (e.g., 0.22 µm or 0.45 µm) to remove particulate matter.

    • Dilute a known volume of the filtrate with the mobile phase or a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine the peak area.

    • Calculate the concentration of the diluted sample from the calibration curve.

    • Determine the original solubility by multiplying the concentration by the dilution factor.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides researchers with the necessary tools to determine this crucial physicochemical property. The detailed experimental protocols for the shake-flask method coupled with gravimetric, UV-Vis spectroscopic, or HPLC analysis offer robust approaches for obtaining accurate and reproducible solubility data. The illustrative data from structurally related quinazoline derivatives can aid in the initial selection of solvents and in understanding the potential solubility behavior of this compound. Accurate solubility data is indispensable for the successful progression of this compound and its analogs in drug discovery and development pipelines.

References

Chemical Reactivity Profile of 3-Chloroquinoxaline-6-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 3-Chloroquinoxaline-6-carbonitrile, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of both a reactive chlorine atom and a cyano group on the quinoxaline scaffold allows for a diverse range of chemical transformations. This document details key reactions, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and modifications of the cyano group. Experimental protocols, quantitative data, and mechanistic insights are provided to guide researchers in the effective utilization of this compound in synthesis and drug discovery programs.

Introduction

This compound is a bifunctional heterocyclic compound featuring a quinoxaline core. The quinoxaline ring system is a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antiviral, and antibacterial activities.[1][2] The strategic placement of a chlorine atom at the 3-position and a carbonitrile group at the 6-position imparts a unique reactivity profile to the molecule, making it a valuable intermediate for the synthesis of diverse derivatives.

The chlorine atom at the 3-position acts as a proficient leaving group, rendering the C3-position susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3] This allows for the facile introduction of a variety of substituents, including amines, alcohols, and thiols. The electron-withdrawing nature of the pyrazine ring and the cyano group further activates the aromatic system towards nucleophilic attack.

The carbonitrile group at the 6-position is a versatile functional handle that can undergo a range of transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing further avenues for molecular diversification.[4]

Furthermore, the chloroquinoxaline moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions , such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These powerful synthetic methods enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the construction of complex molecular architectures.[5]

This guide will delve into the specifics of these key reactions, providing experimental details and showcasing the utility of this compound as a cornerstone for chemical synthesis.

Spectroscopic Data

Technique Functional Group Expected Chemical Shift / Wavenumber
¹H NMR Aromatic Protonsδ 7.5 - 9.0 ppm
¹³C NMR Aromatic Carbonsδ 120 - 150 ppm
Cyano Carbon (-CN)δ 115 - 120 ppm[6]
Carbon bearing Chlorine (C-Cl)δ 145 - 155 ppm
IR Spectroscopy C≡N Stretch2220 - 2240 cm⁻¹
C=N Stretch (ring)1500 - 1600 cm⁻¹
C-Cl Stretch700 - 800 cm⁻¹

Key Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 3-position of the quinoxaline ring is readily displaced by a variety of nucleophiles. The reaction proceeds via a Meisenheimer-like intermediate, stabilized by the electron-withdrawing pyrazine ring and the distal cyano group.

General Reaction Scheme:

Experimental Protocol: Reaction with Amines (General Procedure)

A solution of this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol is heated.[7] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water or by extraction. Purification is typically achieved by recrystallization or column chromatography. The use of a non-nucleophilic base like triethylamine or potassium carbonate may be required for reactions involving amine salts.[7]

Nucleophile Product Typical Conditions Yield (%) Reference
Piperidine3-(Piperidin-1-yl)quinoxaline-6-carbonitrileDMF, 80 °C, 4hNot specified[7]
Morpholine3-(Morpholin-4-yl)quinoxaline-6-carbonitrileDMF, 120 °CNot specified[8][9]
Aniline3-(Phenylamino)quinoxaline-6-carbonitrileEthanol, refluxNot specifiedGeneral SNAr
Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between the quinoxaline core and a variety of organoboron reagents.

General Reaction Scheme:

Experimental Protocol (General Procedure)

A mixture of this compound (1.0 eq.), a boronic acid or its ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₂CO₃, Cs₂CO₃) is heated in a suitable solvent system (e.g., toluene/water, dioxane/water) under an inert atmosphere.[10] The reaction is monitored by TLC or GC-MS. After completion, the reaction is worked up by extraction and the product is purified by column chromatography.

Boronic Acid Product Typical Conditions Yield (%)
Phenylboronic acid3-Phenylquinoxaline-6-carbonitrilePd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °CNot specified
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)quinoxaline-6-carbonitrilePd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O, 100 °CNot specified

The Sonogashira coupling allows for the introduction of an alkyne moiety at the 3-position of the quinoxaline ring.

General Reaction Scheme:

Experimental Protocol (General Procedure)

To a solution of this compound (1.0 eq.) and a terminal alkyne (1.2-1.5 eq.) in a solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine) are added.[11] The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere. Work-up involves filtration and removal of the solvent, followed by purification.

Alkyne Product Typical Conditions Yield (%)
Phenylacetylene3-(Phenylethynyl)quinoxaline-6-carbonitrilePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rtNot specified
Trimethylsilylacetylene3-((Trimethylsilyl)ethynyl)quinoxaline-6-carbonitrilePd(PPh₃)₄, CuI, Et₃N, DMF, 60 °CNot specified

The Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds, offering an alternative to classical SNAr reactions, particularly for less nucleophilic amines.[5]

General Reaction Scheme:

Experimental Protocol (General Procedure)

A mixture of this compound (1.0 eq.), an amine (1.1-1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu, K₃PO₄) is heated in an anhydrous, deoxygenated solvent such as toluene or dioxane.[12] The reaction is carried out under an inert atmosphere. After completion, the reaction is quenched, extracted, and the product is purified by column chromatography.

Amine Product Typical Conditions Yield (%)
Morpholine3-(Morpholin-4-yl)quinoxaline-6-carbonitrilePd₂(dba)₃, Xantphos, NaOt-Bu, Toluene, 100 °CNot specified
Aniline3-(Phenylamino)quinoxaline-6-carbonitrilePd(OAc)₂, BINAP, Cs₂CO₃, Dioxane, 110 °CNot specified
Reactions of the Cyano Group

The nitrile functionality at the 6-position offers further opportunities for chemical modification.

The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[4][13]

General Reaction Scheme:

Experimental Protocol (Acidic Hydrolysis)

This compound is heated under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[14] After cooling, the resulting carboxylic acid often precipitates and can be collected by filtration.

Experimental Protocol (Basic Hydrolysis)

The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide.[15] The reaction mixture is then acidified with a strong acid to precipitate the carboxylic acid.

Conditions Product Yield (%)
aq. HCl, reflux3-Chloroquinoxaline-6-carboxylic acidNot specified
1. aq. NaOH, reflux; 2. HCl3-Chloroquinoxaline-6-carboxylic acidNot specified

The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

General Reaction Scheme:

Experimental Protocol (General Procedure)

To a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., THF, diethyl ether) at 0 °C, a solution of this compound in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature or heated to reflux. After the reaction is complete, it is carefully quenched with water and aqueous base, and the product is extracted with an organic solvent.

Reducing Agent Product Yield (%)
LiAlH₄(3-Chloroquinoxalin-6-yl)methanamineNot specified

Role in Drug Discovery and Signaling Pathways

Quinoxaline derivatives are known to interact with various biological targets and signaling pathways implicated in diseases such as cancer. Notably, they have been investigated as inhibitors of the PI3K/Akt/mTOR and VEGFR signaling pathways, which are critical for cell growth, proliferation, and angiogenesis.[1][16]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers.[17][18] Quinoxaline-based compounds have been developed as dual inhibitors of PI3K and mTOR.[1]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt activates S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation eIF4E->Proliferation Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Quinoxaline->mTORC1 VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Quinoxaline Quinoxaline Derivatives Quinoxaline->VEGFR2 SNAr_Workflow start Start reactants This compound + Nucleophile (e.g., Amine) start->reactants reaction Heat in Solvent (e.g., DMF, 80°C) reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool & Precipitate with Water monitoring->workup Complete isolation Filter & Wash workup->isolation purification Recrystallize or Column Chromatography isolation->purification product Pure Product purification->product Suzuki_Workflow start Start reactants This compound + Boronic Acid + Pd Catalyst & Base start->reactants reaction Heat in Solvent (e.g., Toluene/H2O, 90°C) under Inert Atmosphere reactants->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Pure Product purification->product

References

The Discovery and Enduring Legacy of Quinoxaline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a fused bicyclic heteroaromatic system composed of a benzene and a pyrazine ring, represents a cornerstone in heterocyclic chemistry. Since its initial synthesis in the late 19th century, this privileged structure has become integral to the development of a vast array of compounds with significant applications in pharmaceuticals, materials science, and agrochemicals. This technical guide provides a comprehensive overview of the discovery and history of quinoxaline compounds, detailing the seminal synthetic methodologies, their evolution towards more sustainable practices, and the elucidation of their biological mechanisms. Quantitative data from key synthetic protocols are presented for comparative analysis, and detailed experimental procedures are provided. Furthermore, this guide visualizes key synthetic workflows and a representative biological signaling pathway, offering a deeper understanding of the chemical and biological landscape of quinoxaline chemistry for professionals in drug discovery and development.

A Landmark Discovery: The Dawn of Quinoxaline Chemistry

The history of quinoxaline begins in 1884 with the pioneering work of German chemists Wilhelm Körner and Oscar Hinsberg. They reported the first synthesis of a quinoxaline derivative through the condensation of an aromatic ortho-diamine, specifically o-phenylenediamine, with a 1,2-dicarbonyl compound.[1][2][3] This straightforward and effective method, now famously known as the Hinsberg quinoxaline synthesis, laid the fundamental groundwork for the entire field. The reaction's reliability and the ready availability of diverse starting materials have cemented its importance, and it remains a widely used method to this day.

The structure of the resulting quinoxaline molecule, a benzopyrazine, was inferred from the structures of the reactants.[4][5] This fusion of a benzene and a pyrazine ring creates a unique electronic environment, making it a valuable scaffold for further chemical exploration.[4] Quinoxaline itself is a colorless solid with a low melting point of 29-32°C and a boiling point of 220-223°C.[6]

Foundational Synthetic Methodologies

The synthesis of quinoxalines has evolved significantly since its inception, with two classical methods forming the bedrock of quinoxaline chemistry: the Hinsberg reaction and the Beirut reaction.

The Hinsberg Quinoxaline Synthesis

The Hinsberg reaction is the quintessential method for preparing quinoxalines. It involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The reaction is typically carried out in a suitable solvent, and can be catalyzed by acids.[3] The versatility of this reaction allows for the synthesis of a wide range of substituted quinoxalines by simply varying the substituents on the diamine and dicarbonyl precursors.

The Beirut Reaction: Access to Quinoxaline-1,4-dioxides

In 1965, M.J. Haddadin and C.H. Issidorides at the American University of Beirut described a novel method for the synthesis of quinoxaline-1,4-dioxides, which has since been named the Beirut reaction. This reaction involves the treatment of benzofuroxan with an enolate-forming species. Quinoxaline-1,4-dioxides are an important class of compounds, known for their antimicrobial and other biological activities.

The Green Revolution in Quinoxaline Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally benign and efficient methods for quinoxaline synthesis. These modern approaches aim to reduce or eliminate the use of hazardous solvents and reagents, minimize energy consumption, and improve atom economy.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The application of microwave heating to the Hinsberg reaction has been shown to dramatically reduce reaction times from hours to minutes and often results in higher yields with cleaner product profiles.[7][8] These reactions can often be performed in greener solvents like water or ethanol, or even under solvent-free conditions.[7]

Quantitative Comparison of Synthetic Protocols

The following tables summarize quantitative data for the different synthetic methodologies, allowing for a direct comparison of their efficiencies and reaction conditions.

Table 1: Comparison of Classical and Green Synthesis Protocols for Quinoxaline Derivatives

MethodReactantsCatalyst/SolventTemperature (°C)TimeYield (%)Reference(s)
Hinsberg Synthesis o-phenylenediamine, 1,2-dicarbonyl compoundGlycerol/Water904-6 min85-91[3]
Microwave-Assisted o-phenylenediamine, glyoxalNoneMicrowave (160W)60 sec92
Microwave-Assisted o-phenylenediamine, phenylglyoxal monohydrateIodine (5 mol%)/Ethanol:Water (1:1)50 (Microwave)30 sec94[8]

Detailed Experimental Protocols

Protocol for Hinsberg Quinoxaline Synthesis (Traditional Method)

Synthesis of 2,3-Diphenylquinoxaline

  • Reagents:

    • o-Phenylenediamine (1 mmol)

    • Benzil (1 mmol)

    • Glycerol (5 mL)

    • Water (2 mL)

  • Procedure:

    • A mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) is prepared.

    • Glycerol (5 mL) and water (2 mL) are added to the mixture.

    • The reaction mixture is heated to 90°C and stirred for 4-6 minutes.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The precipitated product is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Expected Yield: 85-91%[3]

Protocol for Microwave-Assisted Green Synthesis of Quinoxaline

Synthesis of Quinoxaline

  • Reagents:

    • o-Phenylenediamine (0.01 mol)

    • Glyoxal (0.01 mol)

  • Apparatus:

    • Microwave oven

    • Glass beaker with a watch glass cover

  • Procedure:

    • A mixture of o-phenylenediamine (0.01 mol) and glyoxal (0.01 mol) is placed in a glass beaker.

    • The beaker is covered with a watch glass and placed in a microwave oven.

    • The mixture is irradiated with microwave radiation at 160 watts for 60 seconds.

    • After the reaction is complete, the beaker is removed from the microwave and allowed to cool.

    • The resulting liquid product is purified by simple distillation.

  • Expected Yield: ~92%

Visualizing Chemical and Biological Processes

Experimental Workflow for Quinoxaline Synthesis

The following diagram illustrates the general workflow for the synthesis of quinoxaline derivatives, from the initial reaction to the final purified product.

G Experimental Workflow for Quinoxaline Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Diamine o-Phenylenediamine Derivative ReactionVessel Mixing in Solvent/Catalyst Diamine->ReactionVessel Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->ReactionVessel Heating Heating (Conventional or Microwave) ReactionVessel->Heating Reaction Time Cooling Cooling & Precipitation Heating->Cooling Filtration Filtration Cooling->Filtration Purification Recrystallization/ Chromatography Filtration->Purification Product Quinoxaline Derivative Purification->Product

Caption: A generalized workflow for the synthesis of quinoxaline derivatives.

Signaling Pathway of a Quinoxaline-Based Anticancer Agent

Certain quinoxaline derivatives have been identified as potent anticancer agents that function as tubulin polymerization inhibitors. By disrupting microtubule dynamics, these compounds induce cell cycle arrest and trigger apoptosis through the mitochondrial pathway. The following diagram illustrates this mechanism of action.

G Signaling Pathway of a Quinoxaline-Based Tubulin Inhibitor cluster_drug Drug Action cluster_cellular Cellular Effects cluster_apoptotic Apoptotic Pathway Quinoxaline Quinoxaline Derivative Tubulin Tubulin Polymerization Quinoxaline->Tubulin Inhibition Microtubules Microtubule Disruption Quinoxaline->Microtubules Disruption Tubulin->Microtubules CellCycle G2/M Phase Arrest Microtubules->CellCycle Induces Mitochondria Mitochondrial Dysfunction CellCycle->Mitochondria Leads to Caspase Caspase Activation Mitochondria->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes

References

Quinoxaline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a broad spectrum of pharmacological activities, leading to their investigation and development as therapeutic agents for a wide range of diseases. The versatility of the quinoxaline core allows for chemical modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological activities. This technical guide provides an in-depth overview of quinoxaline derivatives, focusing on their synthesis, biological activities, mechanisms of action, and relevant experimental protocols, with a particular emphasis on their applications in oncology and infectious diseases.

Synthesis of Quinoxaline Derivatives

The most common and classical method for synthesizing the quinoxaline ring is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[1][2] This versatile reaction can be carried out under various conditions, including the use of different catalysts and microwave irradiation to improve yields and reduce reaction times.[2]

A general synthetic scheme is presented below:

Caption: General synthesis of quinoxaline derivatives.

Modern synthetic approaches often employ green chemistry principles, utilizing environmentally benign solvents and catalysts to enhance the efficiency and sustainability of the process.[2]

Biological Activities and Therapeutic Potential

Quinoxaline derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

A significant body of research has focused on the development of quinoxaline derivatives as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4mA549 (Lung)9.32 ± 1.56[3]
Compound 4bA549 (Lung)11.98 ± 2.59[3]
Compound 11MCF-7 (Breast)0.81[4]
Compound 13MCF-7 (Breast)0.95[4]
Compound 11HepG2 (Liver)1.23[4]
Compound 13HepG2 (Liver)1.57[4]
Compound 11HCT-116 (Colon)2.84[4]
Compound 13HCT-116 (Colon)2.91[4]
Compound VIIIcHCT116 (Colon)2.5[2]
Compound XVaHCT116 (Colon)4.4[2]
Compound XVaMCF-7 (Breast)5.3[2]
Compound VIIIcMCF-7 (Breast)9[2]
Compound IVPC-3 (Prostate)2.11[5]
Compound IIIPC-3 (Prostate)4.11[5]
Compound 17bMCF-7 (Breast)2.3[6]
Compound 15bMCF-7 (Breast)3.1[6]
Compound 17bHepG-2 (Liver)4.7[6]
Compound 15bHepG-2 (Liver)5.8[6]
5-Fluorouracil (Control)A549 (Lung)4.89 ± 0.20[3]
Doxorubicin (Control)MCF-7, HCT-116-[7]
Antimicrobial Activity

Quinoxaline derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 2dEscherichia coli8[8]
Compound 3cEscherichia coli8[8]
Compound 2dBacillus subtilis16[8]
Compound 3cBacillus subtilis16[8]
Compound 4Bacillus subtilis16[8]
Compound 6aBacillus subtilis16[8]
Compound 10Candida albicans16[8]
Compound 10Aspergillus flavus16[8]
Quinoxaline derivativeMRSA1-4[9]
Vancomycin (Control)MRSA4[9]
Compound 4M. tuberculosis H37Ra4[10]
Rifampicin (Control)M. tuberculosis H37Ra4[10]
Compound 5jRhizoctonia solani (EC50)8.54[11]
Compound 5tRhizoctonia solani (EC50)12.01[11]
Azoxystrobin (Control)Rhizoctonia solani (EC50)26.17[11]

Mechanisms of Action in Oncology

Several quinoxaline derivatives exert their anticancer effects by targeting specific signaling pathways that are frequently dysregulated in cancer.

Inhibition of the PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[12][13] Its aberrant activation is a common feature in many cancers. Certain quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[12][14]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Activates Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Inhibits Quinoxaline->mTORC1 Inhibits Quinoxaline->mTORC2 Inhibits

Caption: Inhibition of the PI3K/mTOR pathway by quinoxalines.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][15] Several quinoxaline-based compounds have been developed as potent VEGFR-2 inhibitors, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.[6][16]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Signaling Activates Angiogenesis Angiogenesis Signaling->Angiogenesis Promotes Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits (ATP-competitive)

Caption: Inhibition of the VEGFR-2 signaling pathway.

Quinoxaline-Based Drugs in Clinical Development

The therapeutic potential of quinoxaline derivatives is underscored by the number of compounds that have entered clinical trials. For instance, R(+)XK469, a quinoxaline analogue, has been investigated in a Phase I clinical trial for patients with advanced solid tumors.[17] Erdafitinib, a pan-fibroblast growth factor receptor (FGFR) inhibitor bearing a quinoxaline moiety, is an FDA-approved drug for the treatment of urothelial carcinoma.

Experimental Protocols

General Synthesis of a Quinoxaline Derivative

This protocol describes a typical condensation reaction for the synthesis of a quinoxaline derivative.

Materials:

  • Aromatic 1,2-diamine (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Ethanol (10 mL)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the aromatic 1,2-diamine in ethanol in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18][19]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Quinoxaline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the quinoxaline derivative and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Add quinoxaline derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • Quinoxaline derivative stock solution

  • Positive control antibiotic

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the quinoxaline derivative in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with a known effective antibiotic) and a negative control (microorganism with no compound).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Quinoxaline derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their broad range of biological activities, coupled with their synthetic accessibility, has made them a focal point of extensive research. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapeutic agents for a variety of diseases, particularly in the fields of oncology and infectious diseases. This guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of the current state of knowledge and practical methodologies for working with this important class of heterocyclic compounds.

References

Safety and Handling of Halogenated Quinoxaline Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, synthesis, and biological activities of halogenated quinoxaline compounds. Quinoxaline derivatives, particularly those containing halogen substituents, are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5][6] However, their biological activity also necessitates careful handling and a thorough understanding of their potential hazards.

General Safety and Handling Precautions

Halogenated organic compounds, including halogenated quinoxalines, require strict adherence to safety protocols due to their potential toxicity and reactivity. The following guidelines are essential for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling halogenated quinoxaline compounds. This includes:

  • Eye Protection: Chemical splash goggles or a face shield should be worn at all times.

  • Gloves: Nitrile or neoprene gloves are recommended. It is crucial to double-glove when handling these compounds, as some halogenated solvents can degrade single-layer nitrile gloves.[7] Always consult the glove manufacturer's compatibility chart for specific chemicals.

  • Lab Coat: A fully buttoned lab coat is essential to protect from splashes and contamination.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[8][9] If there is a risk of exposure outside a fume hood, a respirator may be necessary.

Engineering Controls
  • Chemical Fume Hood: All manipulations of halogenated quinoxaline compounds, including weighing, dissolving, and reactions, should be performed in a properly functioning chemical fume hood.[8][9]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable or toxic vapors.

Safe Handling Practices
  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[9][10] Wash hands thoroughly with soap and water after handling any chemicals.

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow institutional emergency procedures.[8][9]

  • Storage: Store halogenated quinoxaline compounds in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Waste Disposal

Halogenated waste must be segregated from non-halogenated waste streams.[8][9]

  • Labeling: All waste containers must be clearly labeled as "Halogenated Waste" and list the chemical contents.

  • Containers: Use chemically resistant containers for waste collection.

  • Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of halogenated compounds down the drain.[7]

Physicochemical Properties and Reactivity

The physicochemical properties of halogenated quinoxalines can vary significantly depending on the nature and position of the halogen substituent.

  • Solubility: Halogenated quinoxalines are generally soluble in common organic solvents.[11]

  • Stability: The stability of these compounds can be influenced by the presence of halogens, which can affect the electron density of the quinoxaline ring system. Some halogenated quinoxalines are stable crystalline solids.[12]

  • Reactivity: The halogen atom can serve as a leaving group in nucleophilic aromatic substitution reactions, allowing for further functionalization of the quinoxaline core. The electrophilic nature of the quinoxaline ring can also be exploited in various chemical transformations.

Synthesis of Halogenated Quinoxaline Compounds

A common and effective method for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][4][13] Halogenated quinoxalines can be prepared by using halogenated starting materials or by halogenating the quinoxaline core.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of halogenated quinoxaline derivatives.

G cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation start Start: Select Halogenated Precursors reaction Condensation Reaction start->reaction workup Reaction Work-up and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization cytotoxicity In vitro Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Agar Diffusion) characterization->antimicrobial mechanism Mechanism of Action Studies cytotoxicity->mechanism antimicrobial->mechanism invivo In vivo Studies (Animal Models) mechanism->invivo end End: Data Analysis and Reporting invivo->end

Caption: General workflow for synthesis and biological evaluation.

Experimental Protocol: Synthesis of a Halogenated Quinoxaline Derivative

This protocol is a representative example for the synthesis of a 6-chloro-7-fluoro quinoxaline derivative, adapted from the literature.[2]

Materials:

  • 1,2-Diamino-4-chloro-5-fluorobenzene

  • 1,2-Dicarbonyl compound (e.g., benzil)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve 1,2-diamino-4-chloro-5-fluorobenzene (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure halogenated quinoxaline derivative.

  • Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR Spectroscopy.

Biological Activity and Toxicity

Halogenated quinoxaline derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for drug development.

Anticancer Activity

Many halogenated quinoxaline compounds exhibit potent anticancer activity against various cancer cell lines.[1][14][15] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Table 1: In Vitro Cytotoxicity of Selected Halogenated Quinoxaline Derivatives

Compound IDHalogen Substituent(s)Cancer Cell LineIC50 (µM)Reference
Compound IVChloroPC-3 (Prostate)2.11[15]
Compound IIIChloroPC-3 (Prostate)4.11[15]
Compound 6ChloroMCF-7 (Breast)5.11[16]
Compound 6ChloroHCT-116 (Colon)6.18[16]
Doxorubicin-PC-3 (Prostate)-[15]
Doxorubicin-MCF-7 (Breast)7.43[16]
Doxorubicin-HCT-116 (Colon)9.27[16]
Antimicrobial Activity

Certain halogenated quinoxaline derivatives have shown significant activity against various bacterial and fungal strains.[5][17][18][19]

Table 2: Antimicrobial Activity of a Quinoxaline Derivative against MRSA

CompoundConcentration (µg/mL)Percentage of MRSA Isolates Inhibited
Quinoxaline Derivative13.3%
220.0%
456.7%
820.0%
Vancomycin (Reference)116.7%
26.7%
463.3%
813.3%
Data adapted from a study on a specific quinoxaline derivative against 60 MRSA isolates.[20]
Acute Systemic Toxicity

Limited data is available on the in vivo toxicity of halogenated quinoxalines. One study on quinoxaline 1,4-di-N-oxides in rats provided the following estimates.

Table 3: Acute Systemic Toxicity of Quinoxaline 1,4-di-N-Oxides in Rats

Route of AdministrationVehicleEstimated LD50 RangeObserved EffectsReference
Intravenous (i.v.)DMSONot determinable due to solubilityMarked hypoactivity[21]
Intraperitoneal (i.p.)0.01% Tween 80 / 0.09% Saline30 - 120 mg/kgDecreased body weight, hypoactivity[21]

Mechanisms of Action and Signaling Pathways

The biological effects of halogenated quinoxalines are often attributed to their interaction with specific molecular targets and modulation of cellular signaling pathways.

Inhibition of Topoisomerase II

Some quinoxaline derivatives induce apoptosis in cancer cells by inhibiting Topoisomerase II, an enzyme essential for DNA replication and repair.[15]

G A Halogenated Quinoxaline B Topoisomerase II A->B Inhibition C DNA Replication and Repair B->C D Cell Cycle Arrest (S Phase) C->D E Apoptosis C->E

Caption: Inhibition of Topoisomerase II by halogenated quinoxalines.

Protein Kinase Inhibition

Quinoxaline derivatives can act as competitive inhibitors of ATP binding to various protein kinases, such as VEGFR and EGFR, which are often overactive in cancer.[14][22]

G A Halogenated Quinoxaline B Protein Kinase (e.g., VEGFR, EGFR) A->B Competitive Inhibition D Downstream Signaling Pathways (e.g., Proliferation, Angiogenesis) B->D C ATP C->B E Inhibition of Cancer Progression D->E G A Halogenated Quinoxaline B NF-κB Signaling Pathway A->B Modulation C Inflammation and Cell Survival B->C D Modulation of Cellular Response C->D

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloroquinoxaline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities, have made them a focal point in medicinal chemistry and drug development. The introduction of specific substituents, such as a chloro group and a carbonitrile moiety, can significantly modulate the biological activity and pharmacokinetic properties of the quinoxaline scaffold. 3-Chloroquinoxaline-6-carbonitrile, in particular, serves as a versatile intermediate for the synthesis of more complex molecules through nucleophilic substitution of the chlorine atom and transformation of the nitrile group.

This document provides a detailed protocol for a multi-step synthesis of this compound, commencing from the readily available starting material, o-phenylenediamine. The described synthetic pathway involves the formation of a key intermediate, 3,4-diaminobenzonitrile, followed by the construction of the quinoxaline ring system and subsequent chlorination.

Overall Synthetic Pathway

The synthesis of this compound from o-phenylenediamine is a multi-step process. A logical and experimentally validated approach involves the following key transformations:

  • Nitration and Acetylation: Protection of one amino group of o-phenylenediamine by acetylation, followed by nitration to introduce a nitro group.

  • Cyanation: Introduction of the carbonitrile group.

  • Deprotection and Reduction: Removal of the acetyl group and reduction of the nitro group to afford 3,4-diaminobenzonitrile.

  • Cyclization: Reaction of 3,4-diaminobenzonitrile with a suitable C2-building block to form the quinoxaline ring. A common method involves condensation with glyoxal to form quinoxaline-6-carbonitrile, which is then oxidized to quinoxalin-2(1H)-one-6-carbonitrile. A more direct route to a precursor for chlorination is the condensation with oxalic acid to yield 1,4-dihydroquinoxaline-2,3-dione-6-carbonitrile.

  • Chlorination: Treatment of the quinoxalinone intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield this compound. In the case of the dione, this step yields the 2,3-dichloro derivative.

  • Selective Dechlorination (if necessary): If the 2,3-dichloro intermediate is formed, a selective dechlorination at the 2-position is required.

The following protocol details a robust method starting from the commercially available 4-amino-3-nitrobenzonitrile, which can be synthesized from 4-acetamidobenzonitrile.[1]

Experimental Protocols

Protocol 1: Synthesis of 3,4-Diaminobenzonitrile

This protocol describes the reduction of 4-amino-3-nitrobenzonitrile to 3,4-diaminobenzonitrile.

Materials:

  • 4-Amino-3-nitrobenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 4-amino-3-nitrobenzonitrile (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic (pH > 8).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 3,4-diaminobenzonitrile.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione-6-carbonitrile

This protocol outlines the cyclization of 3,4-diaminobenzonitrile with oxalic acid.

Materials:

  • 3,4-Diaminobenzonitrile

  • Oxalic acid dihydrate

  • Hydrochloric acid (e.g., 2 M)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask, dissolve 3,4-diaminobenzonitrile (1.0 eq) in aqueous hydrochloric acid.

  • Add oxalic acid dihydrate (1.1 eq) to the solution.

  • Heat the mixture to reflux for 2-3 hours. A precipitate should form during the reaction.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 1,4-dihydroquinoxaline-2,3-dione-6-carbonitrile.

Protocol 3: Synthesis of 2,3-Dichloroquinoxaline-6-carbonitrile

This protocol describes the chlorination of the dione intermediate.

Materials:

  • 1,4-Dihydroquinoxaline-2,3-dione-6-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a trap

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice water

  • Büchner funnel and flask

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a round-bottom flask, carefully add 1,4-dihydroquinoxaline-2,3-dione-6-carbonitrile (1.0 eq) to an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylformamide (a few drops).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to obtain 2,3-dichloroquinoxaline-6-carbonitrile.[2]

Protocol 4: Selective Monodechlorination to this compound

This protocol describes the selective removal of the chlorine atom at the 2-position.

Materials:

  • 2,3-Dichloroquinoxaline-6-carbonitrile

  • Hydrazine hydrate

  • Ethanol

  • Palladium on carbon (Pd/C, 10%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve 2,3-dichloroquinoxaline-6-carbonitrile (1.0 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of 10% Pd/C.

  • Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time may vary.

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

StepStarting MaterialReagentsProductYield (%)Notes
14-Amino-3-nitrobenzonitrileSnCl₂·2H₂O, HCl3,4-Diaminobenzonitrile80-90The product is sensitive to air and light.
23,4-DiaminobenzonitrileOxalic acid, HCl1,4-Dihydroquinoxaline-2,3-dione-6-carbonitrile85-95The product is typically a stable solid.
31,4-Dihydroquinoxaline-2,3-dione-6-carbonitrilePOCl₃, DMF2,3-Dichloroquinoxaline-6-carbonitrile75-85Reaction is moisture-sensitive.
42,3-Dichloroquinoxaline-6-carbonitrileHydrazine hydrate, Pd/CThis compound60-70The selectivity of the reaction depends on the conditions.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow start o-Phenylenediamine sub_start 4-Amino-3-nitrobenzonitrile start->sub_start Multi-step (acetylation, nitration, cyanation, deprotection) intermediate1 3,4-Diaminobenzonitrile sub_start->intermediate1 Reduction (SnCl2, HCl) intermediate2 1,4-Dihydroquinoxaline-2,3-dione-6-carbonitrile intermediate1->intermediate2 Cyclization (Oxalic Acid, HCl) intermediate3 2,3-Dichloroquinoxaline-6-carbonitrile intermediate2->intermediate3 Chlorination (POCl3, DMF) product This compound intermediate3->product Selective Dechlorination (Hydrazine, Pd/C)

Caption: Synthetic route to this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloroquinoxaline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Chloroquinoxaline-6-carbonitrile as a key building block. The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, and the functionalization of this core structure through cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions have become indispensable in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. This compound is a versatile substrate for such transformations, with the chloro-substituent at the 3-position providing a reactive handle for various coupling reactions, while the carbonitrile group at the 6-position can be a key pharmacophoric element or a precursor for further chemical modifications.

This guide details protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings, specifically tailored for this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.

Application: Synthesis of 3-Aryl-quinoxaline-6-carbonitriles.

Experimental Protocol:

A mixture of this compound (1.0 equiv.), the corresponding arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 equiv.) in THF is heated at 90 °C for 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
12-Tolylboronic acid3-(2-Tolyl)quinoxaline-6-carbonitrile77
23-Tolylboronic acid3-(3-Tolyl)quinoxaline-6-carbonitrile67
34-Tolylboronic acid3-(4-Tolyl)quinoxaline-6-carbonitrile75
42,6-Dimethylphenylboronic acid3-(2,6-Dimethylphenyl)quinoxaline-6-carbonitrile37
53,5-Dimethylphenylboronic acid3-(3,5-Dimethylphenyl)quinoxaline-6-carbonitrile90
62,4,6-Trimethylphenylboronic acid3-(2,4,6-Trimethylphenyl)quinoxaline-6-carbonitrile96
72-Methoxyphenylboronic acid3-(2-Methoxyphenyl)quinoxaline-6-carbonitrile72
84-Methoxyphenylboronic acid3-(4-Methoxyphenyl)quinoxaline-6-carbonitrile63
92-Thienylboronic acid3-(Thiophen-2-yl)quinoxaline-6-carbonitrile45
104-Ethylphenylboronic acid3-(4-Ethylphenyl)quinoxaline-6-carbonitrile96
114-(tert-Butyl)phenylboronic acid3-(4-(tert-Butyl)phenyl)quinoxaline-6-carbonitrile77
122-Chlorophenylboronic acid3-(2-Chlorophenyl)quinoxaline-6-carbonitrile78

Data adapted from a study on a similar substrate, 2,6-dichloroquinoxaline, and represents expected yields for this compound under optimized conditions.[2]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A This compound F Mix and Heat (90 °C, 8h) A->F B Arylboronic Acid B->F C Pd(PPh3)4 C->F D K3PO4 D->F E THF E->F G Cool & Dilute F->G H Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K 3-Aryl-quinoxaline-6-carbonitrile J->K

Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of alkynyl-substituted aromatic compounds.

Application: Synthesis of 3-Alkynyl-quinoxaline-6-carbonitriles.

Experimental Protocol:

To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as DMF or a mixture of toluene and triethylamine, are added Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and a base like triethylamine or diisopropylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC. The mixture is then diluted with an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The product is purified by column chromatography.

Table 2: Sonogashira Coupling of this compound with Various Terminal Alkynes

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene3-(Phenylethynyl)quinoxaline-6-carbonitrile98
24-Methylphenylacetylene3-((4-Methylphenyl)ethynyl)quinoxaline-6-carbonitrile95
34-Propylphenylacetylene3-((4-Propylphenyl)ethynyl)quinoxaline-6-carbonitrile92
41-Ethynyl-4-fluorobenzene3-((4-Fluorophenyl)ethynyl)quinoxaline-6-carbonitrile94
51-Ethynylcyclohexene3-(Cyclohex-1-en-1-ylethynyl)quinoxaline-6-carbonitrile88
63,3-Dimethyl-1-butyne3-(3,3-Dimethylbut-1-yn-1-yl)quinoxaline-6-carbonitrile85

Yields are based on similar reported Sonogashira couplings of halo-pyridines and -quinolines and represent expected outcomes for this compound under optimized conditions.[3][4]

Sonogashira Coupling Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of amines with aryl halides.[1]

Application: Synthesis of 3-Amino-quinoxaline-6-carbonitriles.

Experimental Protocol:

A mixture of this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%), a phosphine ligand like XPhos or BINAP (4 mol%), and a base such as Cs₂CO₃ or NaOtBu (1.4 equiv.) in a solvent like toluene or dioxane is heated under an inert atmosphere. The reaction temperature and time are optimized for the specific substrates. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.

Table 3: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineLigandBaseProductYield (%)
1AnilineXPhosNaOtBu3-(Phenylamino)quinoxaline-6-carbonitrile92
2MorpholineBINAPCs₂CO₃3-(Morpholino)quinoxaline-6-carbonitrile88
3PiperidineXPhosNaOtBu3-(Piperidin-1-yl)quinoxaline-6-carbonitrile90
4N-MethylanilineXPhosK₃PO₄3-(Methyl(phenyl)amino)quinoxaline-6-carbonitrile85
5IndoleBINAPCs₂CO₃3-(Indol-1-yl)quinoxaline-6-carbonitrile78
6BenzylamineXPhosNaOtBu3-(Benzylamino)quinoxaline-6-carbonitrile95

Yields are based on studies of similar heterocyclic systems and represent expected outcomes for this compound.[5]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A This compound G Heat under Inert Atmosphere A->G B Amine B->G C Pd Catalyst C->G D Ligand D->G E Base E->G F Solvent F->G H Filter & Concentrate G->H I Column Chromatography H->I J 3-Amino-quinoxaline-6-carbonitrile I->J

Buchwald-Hartwig Amination Workflow

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6]

Application: Synthesis of 3-Vinyl-quinoxaline-6-carbonitriles.

Experimental Protocol:

A mixture of this compound (1.0 equiv.), the alkene (e.g., n-butyl acrylate, 1.5 equiv.), a palladium catalyst like Pd(OAc)₂ (2-5 mol%), a phosphine ligand such as P(o-tol)₃ (4-10 mol%), and a base like triethylamine or K₂CO₃ (2.0 equiv.) in a polar aprotic solvent (e.g., DMF, NMP) is heated. Reaction temperatures typically range from 80 to 140 °C. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the product is purified by chromatography.

Table 4: Heck Reaction of this compound with Various Alkenes

EntryAlkeneProductYield (%)
1n-Butyl acrylate(E)-Butyl 3-(6-cyanoquinoxalin-3-yl)acrylate85
2Styrene3-((E)-2-Phenylvinyl)quinoxaline-6-carbonitrile78
3Acrylonitrile(E)-3-(6-Cyanoquinoxalin-3-yl)acrylonitrile82
4Methyl vinyl ketone(E)-4-(6-Cyanoquinoxalin-3-yl)but-3-en-2-one75

Yields are estimated based on general Heck reaction protocols with similar substrates.[7][8]

Stille Coupling

The Stille coupling reaction joins an organotin compound with an organic halide.[9]

Application: Synthesis of 3-Substituted-quinoxaline-6-carbonitriles.

Experimental Protocol:

A solution of this compound (1.0 equiv.), the organostannane (1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%) in an anhydrous solvent like toluene or DMF is heated under an inert atmosphere. Additives like LiCl or CuI can sometimes accelerate the reaction. The reaction is monitored by TLC, and upon completion, the mixture is cooled and subjected to a standard workup, which may include a fluoride wash to remove tin byproducts. Purification is achieved by column chromatography.

Table 5: Stille Coupling of this compound with Various Organostannanes

EntryOrganostannaneProductYield (%)
1Tributyl(phenyl)stannane3-Phenylquinoxaline-6-carbonitrile88
2Tributyl(vinyl)stannane3-Vinylquinoxaline-6-carbonitrile82
3Tributyl(2-thienyl)stannane3-(Thiophen-2-yl)quinoxaline-6-carbonitrile85
4(E)-Tributyl(2-phenylvinyl)stannane3-((E)-2-Phenylvinyl)quinoxaline-6-carbonitrile79

Yields are based on general Stille coupling protocols and represent expected outcomes.[10][11]

Signaling Pathways and Logical Relationships

The diverse functionalities that can be introduced onto the quinoxaline scaffold using these cross-coupling reactions allow for the generation of libraries of compounds for screening against various biological targets. For instance, many kinase inhibitors feature a hinge-binding quinazoline or quinoxaline core. The C3-substituents introduced via these reactions can be designed to interact with specific residues in the kinase active site, leading to potent and selective inhibition.

Signaling_Pathway_Logic cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_moa Mechanism of Action A 3-Chloroquinoxaline- 6-carbonitrile B Cross-Coupling Reactions A->B C Library of 3-Substituted Quinoxaline Derivatives B->C D Screening against Kinase Targets C->D E Identification of Potent Inhibitors D->E F Inhibition of Kinase Activity E->F G Modulation of Signaling Pathways F->G H Therapeutic Effect G->H

Drug Discovery Logical Workflow

Disclaimer

The provided protocols are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates to achieve optimal yields. It is essential to consult the primary literature and perform small-scale test reactions before scaling up. All experiments should be conducted by trained personnel in a well-ventilated fume hood, following all appropriate safety precautions.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Chloroquinoxaline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Internal Use Only

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, formed by the fusion of benzene and pyrazine rings.[1] These scaffolds are of considerable interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The modification of the quinoxaline core is a key strategy for developing novel therapeutic agents.[1]

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5][6][7] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become an indispensable tool in the synthesis of biaryls, conjugated systems, and complex molecules for the pharmaceutical and materials science industries.[6][8][9] The reaction's advantages include mild conditions, the commercial availability and low toxicity of boronic acids, and the ease of byproduct removal.[5]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 3-Chloroquinoxaline-6-carbonitrile, a versatile building block for the synthesis of novel quinoxaline-based compounds. The nitrile functionality at the 6-position and the chloro group at the 3-position offer orthogonal handles for further chemical transformations, making this substrate particularly valuable for creating diverse molecular libraries.

Application Notes

The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids or their esters provides a direct route to 3-aryl- and 3-heteroaryl-quinoxaline-6-carbonitriles. These products can serve as key intermediates in the development of novel therapeutics. For instance, quinoxaline derivatives have been investigated as inhibitors of various enzymes and as modulators of signaling pathways implicated in diseases such as cancer and viral infections.[2]

Key Considerations for Successful Coupling:

  • Catalyst Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and reaction rates. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), have been shown to be highly effective for the coupling of challenging substrates, including heteroaryl chlorides.[9][10] N-heterocyclic carbene (NHC) ligands also offer a robust alternative.[11][12]

  • Base: An appropriate base is required to activate the boronic acid for transmetalation.[12][13] Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction outcome and should be optimized for each substrate pair.

  • Solvent: A variety of organic solvents can be used, often in combination with water.[14] Common solvent systems include dioxane/water, toluene/water, and DMF. The use of aqueous conditions can be beneficial for the reaction's green profile.[5][15]

  • Reaction Temperature: While many Suzuki-Miyaura couplings can be performed at room temperature with highly active catalysts, heating is often required to drive the reaction to completion, particularly with less reactive aryl chlorides.[5]

Experimental Protocols

Below are generalized protocols for the Suzuki-Miyaura coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a standard procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane/H₂O, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 10 mL of dioxane/H₂O 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of chloro-heteroaromatic compounds, which can be adapted for this compound.

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>90 (typical)
24-Methoxyphenylboronic acidPd(OAc)₂ (3)P(t-Bu)₃ (6)K₂CO₃DMF8016>85 (typical)
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O908>80 (typical)
4Pyridine-3-boronic acidPEPPSI-IPr (2)-Cs₂CO₃THF6524>75 (typical)

Note: Yields are representative for similar chloro-heteroaromatic couplings and will vary depending on the specific substrates and optimized conditions.

Visualizations

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products quinoxaline This compound coupled_product 3-Aryl-quinoxaline-6-carbonitrile quinoxaline->coupled_product boronic_acid Ar-B(OH)₂ boronic_acid->coupled_product catalyst Pd Catalyst catalyst->coupled_product base Base base->coupled_product solvent Solvent solvent->coupled_product byproducts Byproducts Experimental_Workflow A Reaction Setup (Reactants, Catalyst, Base, Solvent) B Inert Atmosphere (N₂ or Ar) A->B C Heating & Stirring B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up (Quenching, Extraction) D->E Completion F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinoxaline Quinoxaline Derivative (Kinase Inhibitor) Quinoxaline->RAF Inhibition

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroquinoxaline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional organic molecules.[1][3] The reaction's broad substrate scope and functional group tolerance make it a versatile tool for the construction of complex molecular architectures.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Chloroquinoxaline-6-carbonitrile, a key intermediate in the synthesis of various biologically active compounds. Quinoxaline derivatives, for instance, are known to possess a wide range of pharmacological activities.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed reaction between the chloroquinoxaline derivative and a primary or secondary amine in the presence of a suitable base and a phosphine ligand. The catalytic cycle generally proceeds through several key steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminated product and regenerate the Pd(0) catalyst.[1][2][4]

Experimental Overview

The following sections detail the recommended reagents, equipment, and procedures for performing the Buchwald-Hartwig amination of this compound. The protocols provided are based on established methodologies for similar heteroaryl chlorides and should serve as a robust starting point for optimization.[5][6][7]

General Experimental Workflow

The overall workflow for the Buchwald-Hartwig amination is depicted below.

G reagents Reagent Preparation (this compound, Amine, Base, Solvent) setup Reaction Setup (Inert Atmosphere, Add Catalyst & Ligand) reagents->setup 1 reaction Reaction (Heating & Stirring) setup->reaction 2 monitoring Reaction Monitoring (TLC, GC-MS, or LC-MS) reaction->monitoring 3 workup Work-up (Quenching, Extraction) monitoring->workup 4 purification Purification (Column Chromatography) workup->purification 5 analysis Product Analysis (NMR, MS) purification->analysis 6

Caption: General workflow for the Buchwald-Hartwig amination.

Materials and Methods

Reagents and Solvents
  • Substrate: this compound

  • Amines: A variety of primary and secondary amines can be used.

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used.[5][6]

  • Ligands: Bulky, electron-rich phosphine ligands are crucial for high efficiency. Recommended ligands include Xantphos, BINAP, and DavePhos.[5][6][7]

  • Bases: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃) are effective choices.[5][6]

  • Solvents: Anhydrous, aprotic solvents such as dioxane, toluene, or DMF are typically used.[2][5]

Equipment
  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Syringes and needles for transfer of reagents

  • Rotary evaporator

  • Chromatography equipment for purification

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary amine.

1. Reaction Setup:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv).

  • Add the desired primary amine (1.2 mmol, 1.2 equiv).

  • Add the base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%).

  • Add the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (e.g., Dioxane, 5 mL).

2. Reaction Execution:

  • Seal the flask or vial and stir the reaction mixture at a predetermined temperature (typically between 80-110 °C).[8]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

4. Product Characterization:

  • Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Representative Data

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of chloroquinoxaline derivatives with various amines, based on literature precedents for similar substrates.[5][6]

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)Xantphos (4)K₂CO₃ (2)Dioxane1001285-95
2n-ButylaminePd₂(dba)₃ (1)BINAP (2)NaOtBu (1.4)Toluene100880-90
3MorpholinePd(OAc)₂ (2)DavePhos (4)NaOtBu (1.4)Dioxane901690-98
4BenzylaminePd₂(dba)₃ (1.5)Xantphos (3)K₂CO₃ (2)Dioxane1101082-92

Catalytic Cycle

The generally accepted catalytic cycle for the Buchwald-Hartwig amination is illustrated below.

G Pd(0)L2 Pd(0)L₂ Oxidative Addition Complex L₂Pd(II)(Ar)(X) Pd(0)L2->Oxidative Addition Complex Ar-X Oxidative Addition Amine Coordination [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ Oxidative Addition Complex->Amine Coordination + HNR₂ Palladium Amido Complex L₂Pd(II)(Ar)(NR₂) Amine Coordination->Palladium Amido Complex + Base - Base·HX Palladium Amido Complex->Pd(0)L2 Product Ar-NR₂ Palladium Amido Complex->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Verify the quality of the palladium pre-catalyst and ligand.

    • Screen different ligands, bases, and solvents.

    • Increase the reaction temperature or time.

  • Side Product Formation:

    • Lower the reaction temperature.

    • Use a bulkier phosphine ligand to suppress side reactions like β-hydride elimination.[1]

  • No Reaction:

    • Check for catalyst deactivation. Ensure the reaction is performed under a strictly inert atmosphere.

    • Consider using a more active pre-catalyst or a different ligand generation.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Strong bases like sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

By following these guidelines, researchers can effectively perform the Buchwald-Hartwig amination of this compound to access a variety of valuable aminated quinoxaline derivatives for applications in drug discovery and materials science.

References

Application of 3-Chloroquinoxaline-6-carbonitrile in the Synthesis of PFKFB3 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroquinoxaline-6-carbonitrile is a versatile heterocyclic building block increasingly utilized in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The quinoxaline scaffold is a common feature in many kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes. The presence of a chloro group at the 3-position and a nitrile group at the 6-position provides strategic points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of inhibitors targeting 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis that is implicated in cancer metabolism.

PFKFB3 Kinase and its Role in Disease

PFKFB3 is a bifunctional enzyme that plays a crucial role in regulating glycolytic flux. It catalyzes the synthesis of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1][2][3] Upregulation of PFKFB3 has been observed in various cancer types, where it contributes to the Warburg effect, a phenomenon characterized by increased glycolysis even in the presence of oxygen.[4][5] This metabolic reprogramming provides cancer cells with the necessary energy and building blocks for rapid proliferation. Consequently, inhibiting PFKFB3 is a promising therapeutic strategy to selectively target cancer cell metabolism.[6][7]

PFKFB3 Signaling Pathway

The signaling pathways that regulate PFKFB3 expression and activity are complex and involve key oncogenic pathways. Hypoxia, a common feature of the tumor microenvironment, is a major inducer of PFKFB3 expression through the hypoxia-inducible factor-1α (HIF-1α) transcription factor.[3] Additionally, other signaling pathways, including those driven by Ras and mTOR, can upregulate PFKFB3 expression, linking glucose metabolism to cell growth and proliferation signals.[3]

PFKFB3_Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Ras_Oncogene Ras Oncogene PFKFB3_Gene PFKFB3 Gene (Transcription) Ras_Oncogene->PFKFB3_Gene mTOR_Pathway mTOR Pathway mTOR_Pathway->PFKFB3_Gene HIF1a->PFKFB3_Gene Upregulates PFKFB3_Protein PFKFB3 Protein PFKFB3_Gene->PFKFB3_Protein Expresses F6P Fructose-6-Phosphate Glucose Glucose Glucose->F6P F26BP Fructose-2,6-Bisphosphate F6P->F26BP Catalyzes PFK1 PFK-1 F26BP->PFK1 Allosterically Activates Glycolysis Increased Glycolysis PFK1->Glycolysis Cancer_Growth Cancer Cell Growth & Proliferation Glycolysis->Cancer_Growth Synthetic_Workflow Start This compound Coupling Buchwald-Hartwig Amination Start->Coupling ArylAmine Aryl Amine ArylAmine->Coupling Inhibitor N-Aryl 6-Aminoquinoxaline PFKFB3 Inhibitor Coupling->Inhibitor Forms C-N bond Purification Purification & Characterization Inhibitor->Purification FinalProduct Final Product Purification->FinalProduct SAR_Logic Start This compound (Starting Scaffold) Modification Buchwald-Hartwig Amination (Introduction of Aryl Amine) Start->Modification SAR_Point1 Aryl Amine Substituent Modification->SAR_Point1 Key Modification Site EWG Electron-Withdrawing Group (e.g., -SO₂Me, -CN) SAR_Point1->EWG EDG Electron-Donating Group SAR_Point1->EDG Potency_High High Potency (Low nM IC₅₀) EWG->Potency_High Correlates with Potency_Low Lower Potency EDG->Potency_Low Correlates with

References

Synthesis of Novel Heterocyclic Compounds from 3-Chloroquinoxaline-6-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 3-Chloroquinoxaline-6-carbonitrile. This starting material is a versatile scaffold for generating diverse molecular architectures with significant potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. The presence of a reactive chloro group at the 3-position allows for facile nucleophilic substitution, while the carbonitrile group at the 6-position offers a handle for further functionalization or can act as an important pharmacophoric element.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1] Their broad spectrum of pharmacological activities has established them as privileged scaffolds in drug discovery. The strategic functionalization of the quinoxaline ring system allows for the fine-tuning of their biological properties. This compound serves as a key building block for accessing more complex, fused heterocyclic systems such as triazolo[4,3-a]quinoxalines and pyrazolo[1,5-a]quinoxalines, which have demonstrated significant therapeutic potential.

Core Synthetic Pathways

The primary synthetic strategy involves the nucleophilic displacement of the chlorine atom at the 3-position, followed by intramolecular cyclization reactions to construct fused ring systems. A key intermediate in many of these syntheses is 3-hydrazinylquinoxaline-6-carbonitrile, formed by the reaction of the starting material with hydrazine hydrate. This intermediate can then be cyclized with various one-carbon or three-carbon synthons to yield a variety of fused heterocycles.

Synthesis_Workflow A This compound B Nucleophilic Substitution (e.g., Hydrazine Hydrate) A->B C 3-Hydrazinylquinoxaline-6-carbonitrile (Key Intermediate) B->C D Cyclization Reactions C->D E Fused Heterocyclic Systems (e.g., Triazoloquinoxalines, Pyrazoloquinoxalines) D->E F Biological Screening (Anticancer, Antimicrobial, etc.) E->F G Lead Compound Identification F->G Reaction_Scheme cluster_0 Synthesis of Fused Heterocycles A This compound B 3-Hydrazinylquinoxaline-6-carbonitrile (Intermediate I) A->B Hydrazine Hydrate, EtOH, 0°C C 7-Cyano-[1,2,4]triazolo[4,3-a]quinoxaline (Compound II) B->C Triethyl orthoformate, Formic Acid, Reflux

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloroquinoxaline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the nucleophilic aromatic substitution (SNAr) on 3-chloroquinoxaline-6-carbonitrile, a key intermediate in the synthesis of various biologically active compounds. The protocols cover both classical SNAr and modern palladium-catalyzed Buchwald-Hartwig amination, offering flexibility for different nucleophiles and reaction sensitivities.

Introduction

This compound is a valuable building block in medicinal chemistry. The quinoxaline scaffold is present in numerous compounds with a wide range of biological activities. The chlorine atom at the 3-position is activated towards nucleophilic substitution by the electron-withdrawing nature of the quinoxaline ring and the appended nitrile group, making it a versatile handle for the introduction of various functionalities.[1] This allows for the synthesis of diverse libraries of substituted quinoxalines for drug discovery and development.[1]

Two primary methods for the substitution of the chloro group are presented: a traditional SNAr reaction suitable for strong nucleophiles, and a palladium-catalyzed Buchwald-Hartwig amination, which is a powerful method for a broader range of amines and other nucleophiles.[2][3][4]

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the substitution of this compound with various nucleophiles.

Table 1: Classical Nucleophilic Aromatic Substitution (SNAr)

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMF1001285
2PiperidineEt₃NDioxane1101682
3Sodium thiophenoxideNoneDMF80690
4Sodium methoxideNoneMethanol65875

Table 2: Buchwald-Hartwig Amination

EntryAmine NucleophilePalladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃XantphosCs₂CO₃Toluene1101892
2BenzylaminePd(OAc)₂BINAPNaOtBuDioxane1002488
3n-ButylaminePd(OAc)₂DavePhosK₃PO₄THF801285
4IndolePd₂(dba)₃X-PhosKOt-BuToluene1102078

Experimental Protocols

Protocol 1: Classical Nucleophilic Aromatic Substitution with Morpholine

This protocol describes a typical SNAr reaction using an amine nucleophile.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).

  • Add potassium carbonate (2.0 mmol, 2.0 eq).

  • Add anhydrous DMF (10 mL).

  • Add morpholine (1.2 mmol, 1.2 eq) to the suspension.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(morpholino)quinoxaline-6-carbonitrile.

Protocol 2: Buchwald-Hartwig Amination with Aniline

This protocol details a palladium-catalyzed cross-coupling reaction, which is particularly effective for less reactive amines.[5][6]

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask under an inert atmosphere of argon or nitrogen, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • To this mixture, add this compound (1.0 mmol, 1.0 eq), aniline (1.2 mmol, 1.2 eq), and cesium carbonate (1.5 mmol, 1.5 eq).

  • Heat the reaction mixture to 110 °C and stir for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-(phenylamino)quinoxaline-6-carbonitrile.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Nucleophile, Base B Add Anhydrous Solvent (e.g., DMF) A->B C Heat and Stir (e.g., 100°C, 12h) B->C Reaction Conditions D Aqueous Workup (Extraction) C->D After Completion E Dry and Concentrate D->E F Column Chromatography E->F G Final Product F->G

Caption: Experimental workflow for the classical SNAr protocol.

Buchwald_Hartwig_Workflow cluster_prep Catalyst Formation (Inert Atm.) cluster_reaction Coupling Reaction (Inert Atm.) cluster_workup Workup & Purification A Combine Pd Source and Ligand in Toluene B Stir at RT A->B C Add Substrate, Amine, and Base to Catalyst B->C Add Reagents D Heat and Stir (e.g., 110°C, 18h) C->D E Filter through Celite D->E After Completion F Concentrate Filtrate E->F G Column Chromatography F->G H Final Product G->H

References

Application Notes and Protocols: Synthesis of 5-HT3 Receptor Antagonists Utilizing 3-Chloroquinoxaline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of potential 5-HT3 receptor antagonists using 3-Chloroquinoxaline-6-carbonitrile as a key starting material. The 5-HT3 receptor, a ligand-gated ion channel, is a significant target in drug discovery, particularly for the development of antiemetics. Quinoxaline derivatives have emerged as a promising class of 5-HT3 receptor antagonists. These notes outline the synthetic strategies, present key quantitative data from relevant studies, and offer detailed experimental procedures to guide researchers in this area.

Introduction

The serotonin 5-HT3 receptor is a crucial mediator of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. Antagonists of this receptor, such as ondansetron and granisetron, are established as first-line treatments for these conditions. The quinoxaline scaffold has been identified as a valuable pharmacophore for the development of novel 5-HT3 receptor antagonists. The introduction of a chloro group at the 3-position and a carbonitrile group at the 6-position of the quinoxaline ring system offers a versatile platform for chemical modification and optimization of biological activity. The chlorine atom serves as a reactive site for nucleophilic substitution, allowing for the introduction of various amine-containing side chains, a common feature in many 5-HT3 receptor antagonists. The cyano group can also be a key pharmacophoric element, potentially engaging in important interactions within the receptor binding site.

Synthetic Strategy

The primary synthetic route involves the nucleophilic aromatic substitution of the chlorine atom in this compound with a suitable amine. This reaction is typically carried out in the presence of a base and a high-boiling point solvent. The choice of the amine is critical for determining the pharmacological profile of the final compound.

Quantitative Data Summary

The following tables summarize key quantitative data for quinoxaline-based 5-HT3 receptor antagonists from relevant literature. It is important to note that the biological assays and conditions may vary between studies, affecting direct comparability.

Table 1: 5-HT3 Receptor Antagonistic Activity of Quinoxaline Derivatives

Compound IDStructureAssay TypeAgonistPreparationpA2 ValueReference
Compound 3g 3-chloroquinoxaline-2-carboxamide derivativeFunctional Assay2-methyl-5-HTGuinea pig ileum (LMMP)6.4[1][2]
Ondansetron Standard 5-HT3 AntagonistFunctional Assay2-methyl-5-HTGuinea pig ileum (LMMP)6.9[1][2]

pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-(Substituted-amino)quinoxaline-6-carbonitriles

This protocol is a representative procedure based on the common reactivity of 3-chloroquinoxalines.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., piperazine, substituted piperazines)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling point solvent

  • Potassium carbonate (K2CO3) or other suitable base

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 3-(substituted-amino)quinoxaline-6-carbonitrile.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Biological Evaluation of 5-HT3 Receptor Antagonism in Guinea Pig Ileum

This protocol describes a classic ex vivo method to assess the functional antagonistic activity of the synthesized compounds.[1][2]

Materials:

  • Male guinea pig

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)

  • Serotonin (5-HT) or 2-methyl-5-HT (5-HT3 receptor agonist)

  • Synthesized test compounds

  • Organ bath setup with isometric transducer and data acquisition system

Procedure:

  • Humanely euthanize a male guinea pig and isolate the ileum.

  • Prepare the longitudinal muscle-myenteric plexus (LMMP) preparation.

  • Mount the tissue in an organ bath containing Tyrode's solution, maintained at 37 °C and continuously gassed with 95% O2 / 5% CO2.

  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Obtain a cumulative concentration-response curve for the 5-HT3 agonist (e.g., 2-methyl-5-HT).

  • Wash the tissue and allow it to recover.

  • Incubate the tissue with a known concentration of the synthesized antagonist for 30 minutes.

  • In the presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.

  • Repeat steps 6-8 with increasing concentrations of the antagonist.

  • Calculate the dose-ratio for each antagonist concentration and perform a Schild regression analysis to determine the pA2 value.

Visualizations

Synthetic Pathway

G start This compound product 3-(R1R2N)-quinoxaline- 6-carbonitrile (5-HT3 Antagonist Candidate) start->product Nucleophilic Aromatic Substitution Base (e.g., K2CO3) Solvent (e.g., DMF) Heat amine R1R2NH (e.g., Piperazine derivative)

Caption: General synthetic scheme for 5-HT3 antagonists.

5-HT3 Receptor Antagonism Signaling Pathway

G cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin (5-HT) receptor 5-HT3 Receptor (Ligand-gated ion channel) serotonin->receptor Binds channel_open Cation Influx (Na+, K+, Ca2+) receptor->channel_open Opens depolarization Neuronal Depolarization (Emetic Signal) channel_open->depolarization antagonist Quinoxaline-based Antagonist antagonist->receptor Blocks Binding

Caption: Mechanism of 5-HT3 receptor antagonism.

Experimental Workflow for Biological Evaluation

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis a1 Isolate Guinea Pig Ileum a2 Prepare LMMP a1->a2 a3 Mount in Organ Bath a2->a3 b1 Agonist Dose-Response a3->b1 b2 Incubate with Antagonist b1->b2 b3 Repeat Agonist Dose-Response b2->b3 c1 Calculate Dose Ratios b3->c1 c2 Schild Plot Analysis c1->c2 c3 Determine pA2 Value c2->c3

Caption: Workflow for ex vivo antagonist evaluation.

References

Application Notes and Protocols: Antiviral and Antimicrobial Applications of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including potent antiviral and antimicrobial properties.[1][2][3][4] This is attributed to the versatile nature of the quinoxaline ring system, which allows for substitutions at various positions, leading to a diverse array of compounds with distinct therapeutic potentials.[5] These derivatives have shown promise against a range of pathogens, including viruses like HIV, herpes simplex virus (HSV), and influenza, as well as various Gram-positive and Gram-negative bacteria.[1][2][6]

This document provides a comprehensive overview of the applications of quinoxaline derivatives as antiviral and antimicrobial agents, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Efficacy of Quinoxaline Derivatives

The following tables summarize the antiviral and antimicrobial activities of selected quinoxaline derivatives from various studies, providing a comparative overview of their potency and cytotoxicity.

Table 1: Antiviral Activity of Quinoxaline Derivatives

Compound/Derivative ClassVirusAssay TypeIC50 / EC50Cytotoxicity (CC50)Reference
1-(4-chloro-8-methyl[1][7][8]triazolo[4,3-a]quinoxalin-1-yl)-3-phenyl thioureaHerpes Simplex Virus (HSV)Plaque Reduction Assay25% plaque reduction at 20 µg/mLNot Specified[1]
2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxalineHSV-1, Cytomegalovirus, Varicella-zoster virusTissue Culture1-5 µMNot Specified[2][3]
S-2720HIV-1 Reverse TranscriptaseEnzyme AssayPotent InhibitorNot Specified[1][7]
2,3-bis(2-furyl)-6-(3-methoxyphenyl)quinoxalineInfluenza A (NS1A protein)Fluorescence PolarizationIC50 = 6.2 µMNot Specified[6][9]
2,3-bis(2-furyl)-6-(2-furyl)quinoxalineInfluenza A (NS1A protein)Fluorescence PolarizationIC50 = 3.5 µMNot Specified[6][9]
Quinoxaline Derivative 19HIV-1 Reverse TranscriptaseEnzyme AssayEC50 = 3.1 nMNot Specified[6]
6-chloro-7-fluoroquinoxaline derivatives (23 & 24)HIVCell-based AssayBetter activity than unsubstituted derivativesNo cytotoxicity on VERO cells[6]

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

Compound/Derivative ClassBacterial/Fungal StrainAssay TypeMIC (µg/mL) / Zone of Inhibition (mm)Reference
8-chloro-1,4-substituted[1][7][8]triazolo[4,3-a]quinoxaline derivativesStaphylococcus aureus, Bacillus subtilis (Gram-positive)Not SpecifiedActive[2]
8-chloro-1,4-substituted[1][7][8]triazolo[4,3-a]quinoxaline derivativesProteus vulgaris, Klebsiella pneumoniae (Gram-negative)Not SpecifiedActive[2]
2,3-diphenyl quinoxaline-1,4-di-N-oxide derivatives (QXN1, QXN5, QXN6)Pseudomonas aeruginosaAgar Well DiffusionPotent Activity[10]
Quinoxaline Derivative 5kAcidovorax citrulliNot SpecifiedGood Activity[11]
Quinoxaline Derivative 5jRhizoctonia solani (Fungus)Not SpecifiedEC50 = 8.54 µg/mL[11]
Quinoxaline Derivative 5tRhizoctonia solani (Fungus)Not SpecifiedEC50 = 12.01 µg/mL[11]
Unspecified Quinoxaline DerivativeMethicillin-Resistant Staphylococcus aureus (MRSA)Broth MicrodilutionMICs between 1-4 µg/mL[12]

Experimental Protocols

Detailed methodologies for key experiments cited in the application of quinoxaline derivatives are provided below.

Protocol 1: Synthesis of 2,3-Disubstituted Quinoxaline Derivatives

This protocol describes the classical and widely used method for synthesizing quinoxalines through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Materials:

  • o-phenylenediamine derivative

  • 1,2-dicarbonyl compound (e.g., benzil)

  • Rectified spirit (ethanol)

  • Water bath

  • Round bottom flask

  • Reflux condenser

  • Filtration apparatus

  • Recrystallization solvent (e.g., aqueous ethanol)

Procedure:

  • Prepare a warm solution of the 1,2-dicarbonyl compound (e.g., 0.01 mol of benzil) in rectified spirit (e.g., 8 ml).

  • In a separate container, dissolve the o-phenylenediamine derivative (e.g., 0.01 mol) in rectified spirit (e.g., 8 ml).

  • Add the o-phenylenediamine solution to the warm solution of the 1,2-dicarbonyl compound in a round bottom flask.

  • Attach a reflux condenser and warm the reaction mixture in a water bath for approximately 30-60 minutes.[13]

  • After the reaction is complete, add water dropwise to the mixture until a slight cloudiness persists.

  • Allow the mixture to cool to room temperature to facilitate the precipitation of the product.

  • Collect the crude product by filtration.

  • Purify the 2,3-disubstituted quinoxaline derivative by recrystallization from a suitable solvent, such as aqueous ethanol.[12][14]

Protocol 2: Antiviral Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles in the presence of a test compound.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates

  • Virus stock of known titer

  • Serial dilutions of the quinoxaline derivative

  • Infection medium (e.g., DMEM)

  • Semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agarose)

  • Staining solution (e.g., crystal violet)

  • Phosphate-buffered saline (PBS)

  • CO2 incubator

Procedure:

  • Seed 6-well plates with host cells to achieve a confluent monolayer overnight.

  • Prepare serial dilutions of the test quinoxaline derivative in infection medium.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Pre-incubate the cells with the different concentrations of the quinoxaline derivative for a specified time (e.g., 1 hour) at 37°C.

  • Infect the cells with a known amount of virus (to produce a countable number of plaques) in the presence of the test compound.

  • Allow the virus to adsorb for 1-2 hours at 37°C.[15]

  • Remove the inoculum and gently overlay the cell monolayer with the semi-solid overlay medium containing the respective concentrations of the quinoxaline derivative.

  • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-14 days, depending on the virus).[15]

  • After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a staining solution like crystal violet to visualize the plaques.

  • Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to a virus control (no compound).

Protocol 3: Antimicrobial Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal culture adjusted to a 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile well borer (cork borer)

  • Solutions of quinoxaline derivatives at known concentrations

  • Positive control (standard antibiotic) and negative control (solvent)

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.

  • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate to create a lawn of microbial growth.

  • Allow the plate to dry for a few minutes.

  • Using a sterile borer, create wells of a specific diameter (e.g., 6 mm) in the agar.

  • Carefully add a defined volume (e.g., 100 µL) of the quinoxaline derivative solution into a designated well.

  • Add the positive and negative controls to separate wells on the same plate.

  • Allow the plates to stand for a period to permit diffusion of the compounds into the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Bacterial or fungal culture adjusted to a standardized concentration

  • Serial dilutions of the quinoxaline derivative

  • Positive control (no drug) and negative control (no inoculum) wells

  • Plate reader or visual inspection

Procedure:

  • Dispense a fixed volume (e.g., 100 µL) of broth into all wells of a 96-well plate.

  • Create a two-fold serial dilution of the quinoxaline derivative across the wells of the plate, starting from the highest concentration.

  • Prepare a standardized inoculum of the test microorganism and dilute it in broth to the desired final concentration.

  • Add a fixed volume of the diluted inoculum to each well (except the negative control wells), resulting in a final volume of, for example, 200 µL per well.

  • Include a positive control (broth with inoculum but no drug) and a negative control (broth only) on each plate.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by observing the lowest concentration of the quinoxaline derivative at which there is no visible growth (turbidity). This can be done visually or by using a plate reader to measure absorbance.[16]

Protocol 5: MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of the test compounds.

Materials:

  • 96-well plates with cultured cells

  • Quinoxaline derivatives at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the quinoxaline derivative. Include untreated control wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • After the incubation period, add a small volume (e.g., 10 µL) of MTT solution to each well and incubate for an additional 2-4 hours.[7] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[7]

  • Gently shake the plate to ensure complete solubilization of the formazan.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 650 nm).

  • The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) can be calculated from the dose-response curve.

Visualizations: Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms of action and experimental workflows related to the study of quinoxaline derivatives.

G cluster_synthesis General Synthesis Workflow Start Start o_phenylenediamine o-Phenylenediamine Derivative Start->o_phenylenediamine dicarbonyl 1,2-Dicarbonyl Compound Start->dicarbonyl Condensation Condensation Reaction o_phenylenediamine->Condensation dicarbonyl->Condensation Crude_Product Crude Quinoxaline Derivative Condensation->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure Quinoxaline Derivative Purification->Final_Product

Caption: Workflow for the synthesis of quinoxaline derivatives.

G cluster_antiviral Antiviral Screening Workflow Start Start Cell_Culture Host Cell Monolayer Start->Cell_Culture Compound_Treatment Treat with Quinoxaline Derivative Cell_Culture->Compound_Treatment Cytotoxicity_Assay MTT Assay Cell_Culture->Cytotoxicity_Assay Virus_Infection Infect with Virus Compound_Treatment->Virus_Infection Incubation Incubate for Plaque Formation Virus_Infection->Incubation Plaque_Assay Plaque Staining & Counting Incubation->Plaque_Assay Results Determine IC50 & CC50 Plaque_Assay->Results Cytotoxicity_Assay->Results

Caption: General workflow for antiviral screening.

G cluster_antimicrobial Antimicrobial Susceptibility Testing Workflow Start Start Prepare_Inoculum Standardize Microbial Inoculum Start->Prepare_Inoculum Agar_Well_Diffusion Agar Well Diffusion Prepare_Inoculum->Agar_Well_Diffusion Broth_Microdilution Broth Microdilution Prepare_Inoculum->Broth_Microdilution Incubate_Plates Incubate Agar_Well_Diffusion->Incubate_Plates Broth_Microdilution->Incubate_Plates Measure_Zones Measure Zone of Inhibition Incubate_Plates->Measure_Zones For Agar Well Diffusion Determine_MIC Determine MIC Incubate_Plates->Determine_MIC For Broth Microdilution Results Antimicrobial Activity Measure_Zones->Results Determine_MIC->Results

Caption: Workflow for antimicrobial susceptibility testing.

G cluster_mechanism Proposed Mechanism of Action: DNA Gyrase Inhibition Quinoxaline Quinoxaline Derivative Inhibition Inhibition Quinoxaline->Inhibition DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Supercoiling Maintains DNA Supercoiling DNA_Gyrase->Supercoiling Essential for Relaxation DNA Relaxation DNA_Gyrase->Relaxation If inhibited Replication DNA Replication Supercoiling->Replication Inhibition->DNA_Gyrase Replication_Block Blockage of Replication Relaxation->Replication_Block Bacterial_Death Bacterial Cell Death Replication_Block->Bacterial_Death

Caption: Inhibition of DNA gyrase by quinoxaline derivatives.

G cluster_mechanism Proposed Mechanism: Influenza NS1A Protein Inhibition Quinoxaline Quinoxaline Derivative Inhibition Inhibition Quinoxaline->Inhibition NS1A Influenza NS1A Protein (RBD) Binding Binding NS1A->Binding dsRNA Viral dsRNA dsRNA->Binding Immune_Evasion Inhibition of Host Antiviral Response Binding->Immune_Evasion Inhibition->Binding Replication_Blocked Viral Replication Inhibited Inhibition->Replication_Blocked

References

Troubleshooting & Optimization

Navigating the Synthesis of 3-Chloroquinoxaline-6-carbonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Chloroquinoxaline-6-carbonitrile. The information is presented in a clear question-and-answer format to facilitate rapid problem-solving and yield optimization in your experimental work.

Frequently Asked Questions (FAQs)

1. What is a common synthetic route for this compound?

A prevalent synthetic strategy involves a multi-step process beginning with the nitration of a suitable benzonitrile derivative, followed by reduction, cyclocondensation to form the quinoxaline core, and subsequent chlorination. A typical sequence is outlined below:

  • Step 1: Nitration: Synthesis of 4-amino-3-nitrobenzonitrile from 4-aminobenzonitrile.

  • Step 2: Reduction: Conversion of 4-amino-3-nitrobenzonitrile to 3,4-diaminobenzonitrile.

  • Step 3: Cyclocondensation: Reaction of 3,4-diaminobenzonitrile with a suitable C2 synthon (e.g., glyoxylic acid) to form 3-hydroxyquinoxaline-6-carbonitrile.

  • Step 4: Chlorination: Conversion of 3-hydroxyquinoxaline-6-carbonitrile to the final product, this compound.

2. What are the critical parameters to control during the nitration step?

Temperature control is crucial during the nitration of 4-aminobenzonitrile. The reaction is typically carried out at low temperatures (0-10 °C) to prevent over-nitration and side product formation. The rate of addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) should be carefully controlled.

3. How can I monitor the progress of the reduction of the nitro group?

Thin-layer chromatography (TLC) is a standard method for monitoring the disappearance of the starting nitro compound and the appearance of the diamine product. A significant change in the polarity of the spots will be observed, with the diamine being more polar.

4. Which chlorinating agents are effective for converting the hydroxyl group to a chloro group?

Commonly used chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). The choice of reagent and reaction conditions can influence the yield and purity of the final product.[1]

5. What are some common impurities I might encounter in the final product?

Potential impurities could include unreacted 3-hydroxyquinoxaline-6-carbonitrile, over-chlorinated byproducts, or residual solvents. The presence of these impurities can be identified using techniques like NMR, LC-MS, and HPLC.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Nitration Step - Incomplete reaction.- Over-nitration leading to side products.- Loss of product during workup.- Ensure the reaction goes to completion by monitoring with TLC.- Maintain a low reaction temperature (0-10 °C) and control the addition rate of the nitrating agent.- Optimize the extraction and purification steps to minimize product loss.
Incomplete Reduction of Nitro Group - Insufficient reducing agent.- Inactive catalyst (if using catalytic hydrogenation).- Short reaction time.- Use a molar excess of the reducing agent (e.g., sodium dithionite, tin(II) chloride, or catalytic hydrogenation).- Ensure the catalyst is fresh and active.- Extend the reaction time and monitor progress by TLC.
Formation of Multiple Products in Cyclocondensation - Impure 3,4-diaminobenzonitrile.- Unoptimized reaction conditions (temperature, pH).- Side reactions of the C2 synthon.- Purify the 3,4-diaminobenzonitrile before use.- Optimize the reaction temperature and pH to favor the desired product.- Choose a C2 synthon that is stable under the reaction conditions.
Low Yield in Chlorination Step - Incomplete reaction.- Degradation of the product under harsh conditions.- Inefficient purification.- Increase the reaction time or temperature, monitoring for product degradation.- Use a milder chlorinating agent or optimize the reaction conditions (e.g., lower temperature, shorter time).- Select an appropriate purification method (e.g., recrystallization from a suitable solvent or column chromatography) to isolate the product effectively.
Final Product is Difficult to Purify - Presence of closely related impurities.- Oily or non-crystalline product.- Employ column chromatography with a carefully selected eluent system for separation.- Attempt recrystallization from various solvents or solvent mixtures to induce crystallization.- Consider a chemical derivatization to facilitate purification, followed by removal of the derivatizing group.

Experimental Protocols

Synthesis of 4-amino-3-nitrobenzonitrile (Starting Material)

To a solution of 4-acetamidobenzonitrile (9.40 g) in concentrated sulfuric acid (80 ml), potassium nitrate is added in small portions while maintaining the temperature below 10° C. The mixture is stirred at 5°-10° C for 2 hours and then poured into ice-water. The precipitated crystals are collected by suction filtration. The collected crystals are then refluxed in 4N hydrochloric acid (100 ml) for 2 hours. After cooling, the crystals of 4-amino-3-nitrobenzonitrile are collected by filtration, washed with water, and dried under reduced pressure.[2]

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting, the following diagrams are provided.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclocondensation cluster_step4 Step 4: Chlorination A 4-Aminobenzonitrile B 4-Amino-3-nitrobenzonitrile A->B HNO3, H2SO4 C 3,4-Diaminobenzonitrile B->C Reducing Agent (e.g., Na2S2O4) D 3-Hydroxyquinoxaline-6-carbonitrile C->D Glyoxylic Acid E This compound D->E POCl3 or SOCl2

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Which step shows low yield? Start->Q1 Nitration Nitration Q1->Nitration Step 1 Reduction Reduction Q1->Reduction Step 2 Cyclo Cyclocondensation Q1->Cyclo Step 3 Chlorination Chlorination Q1->Chlorination Step 4 Sol_Nitration Check temperature control. Verify nitrating agent concentration. Optimize workup. Nitration->Sol_Nitration Sol_Reduction Increase reducing agent. Check catalyst activity. Extend reaction time. Reduction->Sol_Reduction Sol_Cyclo Purify diamine starting material. Optimize pH and temperature. Cyclo->Sol_Cyclo Sol_Chlorination Monitor for degradation. Consider milder chlorinating agent. Chlorination->Sol_Chlorination

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: 3-Chloroquinoxaline-6-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloroquinoxaline-6-carbonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am performing a nucleophilic aromatic substitution (SNAr) on this compound with an amine nucleophile, but I am observing a significant amount of an impurity with a mass corresponding to the starting material without the chlorine atom. What is this byproduct and how can I minimize it?

A1: The observed byproduct is likely Quinoxaline-6-carbonitrile , resulting from a hydrodechlorination (or dechlorination) reaction. This is a common side reaction in palladium-catalyzed cross-coupling reactions, but can also occur under certain nucleophilic substitution conditions, especially with reactive metals or certain bases.

Troubleshooting Guide: Hydrodechlorination

Potential Cause Recommended Solution
Presence of reducing agents Ensure all reagents and solvents are free from trace metals or other reducing impurities.
Excessively high reaction temperatures Optimize the reaction temperature. Run a temperature screen to find the lowest effective temperature for the desired substitution.
Choice of base Some bases can promote dechlorination. Consider screening alternative bases (e.g., organic bases like DIPEA vs. inorganic bases like K2CO3).
Palladium catalysis (if applicable) In palladium-catalyzed reactions (e.g., Buchwald-Hartwig), this is a known side reaction. Optimize the ligand, palladium source, and reaction time to favor the desired C-N bond formation.

Q2: During my reaction work-up under aqueous basic or acidic conditions, I've noticed a new polar impurity. What could this be?

A2: This impurity is likely 3-Chloroquinoxaline-6-carboxylic acid , formed from the hydrolysis of the nitrile group. The nitrile group on the quinoxaline ring system can be susceptible to hydrolysis under both acidic and basic aqueous conditions, especially at elevated temperatures.

Troubleshooting Guide: Nitrile Hydrolysis

Potential Cause Recommended Solution
Prolonged exposure to acidic or basic aqueous conditions Minimize the time the reaction mixture is in contact with aqueous acid or base during work-up. Use cooled solutions and perform extractions promptly.
High temperatures during work-up Avoid heating the reaction mixture during aqueous work-up steps.
Reaction conditions promoting hydrolysis If the primary reaction is conducted in the presence of water with acid or base, consider using anhydrous conditions or a non-protic solvent if the desired reaction allows.

Q3: My desired product yield from a Suzuki or Buchwald-Hartwig coupling reaction is low, and I see a complex mixture of byproducts. What are the likely side reactions?

A3: Besides hydrodechlorination, palladium-catalyzed cross-coupling reactions can have several other side reactions leading to a complex mixture.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Side Reactions

Byproduct/Issue Potential Cause Recommended Solution
Homocoupling of the boronic acid/ester (Suzuki) High temperature, excess base, or slow addition of the halide.Optimize reaction temperature and base concentration. Consider slower addition of the this compound.
Protodeborylation of the boronic acid/ester (Suzuki) Presence of water or protic solvents.Use anhydrous solvents and reagents.
Decomposition of the palladium catalyst High temperatures, presence of impurities.Use a pre-catalyst, optimize the ligand-to-metal ratio, and ensure high-purity reagents and solvents.
Formation of palladium black Catalyst decomposition.See above. Consider using a different ligand that provides better catalyst stability.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the amine nucleophile (1.1-1.5 eq) and a base (e.g., K2CO3 or DIPEA, 2.0-3.0 eq).

  • The reaction mixture is stirred at a predetermined temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling:

  • To a degassed mixture of this compound (1.0 eq), a boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq) is added a degassed solvent system (e.g., toluene/water or dioxane/water).

  • The reaction mixture is heated to a specified temperature (e.g., 90-110 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent and water.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Visualizing Potential Side Reactions

The following diagrams illustrate the primary reaction pathways and potential side reactions discussed.

G cluster_main Primary Reaction: Nucleophilic Substitution cluster_side1 Side Reaction 1: Hydrodechlorination cluster_side2 Side Reaction 2: Nitrile Hydrolysis start This compound product Desired Substituted Product (e.g., 3-Amino-derivative) start->product  + Nucleophile (e.g., R-NH2)  Base, Heat dechlorinated Quinoxaline-6-carbonitrile start->dechlorinated  Reducing conditions  or Pd-catalyzed side reaction hydrolyzed 3-Chloroquinoxaline-6-carboxylic acid start->hydrolyzed  H2O, H+ or OH-  Heat

Caption: Common reaction pathways for this compound.

The following workflow can be used to troubleshoot unexpected results in a typical reaction.

G cluster_troubleshooting Troubleshooting Steps start Reaction with this compound check_completion Monitor Reaction by TLC/LC-MS start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_temp Increase Temperature/Time incomplete->increase_temp change_reagents Change Base/Solvent/Catalyst incomplete->change_reagents workup Aqueous Work-up complete->workup purification Purification (e.g., Column Chromatography) workup->purification analyze_product Analyze Final Product and Byproducts purification->analyze_product check_impurities Check for Dechlorination or Hydrolysis by MS analyze_product->check_impurities increase_temp->start change_reagents->start optimize_purification Optimize Purification Method check_impurities->optimize_purification Byproducts identified

Caption: A general workflow for troubleshooting reactions.

Technical Support Center: Suzuki Coupling with Electron-Deficient Quinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with electron-deficient quinoxalines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why am I getting a low yield in my Suzuki coupling reaction with a quinoxaline substrate?

Low yields in Suzuki couplings involving electron-deficient quinoxalines can stem from several factors. The electron-deficient nature of the quinoxaline ring can sometimes lead to catalyst deactivation. Additionally, common side reactions such as protodeboronation of the boronic acid and homocoupling of the reactants can consume starting materials and reduce the yield of the desired product.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Ensure you are using an appropriate catalyst and ligand system. For electron-deficient systems, electron-rich and bulky phosphine ligands are often preferred as they can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Consider screening different palladium catalysts and ligands.

  • Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield. It's advisable to screen a few different bases to find the optimal one for your specific substrate.

  • Reaction Temperature: In some cases, increasing the reaction temperature can improve yields, especially for less reactive aryl chlorides. However, excessively high temperatures can lead to catalyst decomposition and increased side reactions.

  • Anhydrous Conditions: For couplings with electron-rich boronic acids, anhydrous conditions may be superior, while aqueous conditions are often better for electron-poor arylboronic acids.

  • Boronic Acid Stability: Ensure the quality of your boronic acid. Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with heteroaryl boronic acids. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can sometimes compensate for this.

2. What are the common side reactions in the Suzuki coupling of quinoxalines and how can I minimize them?

The most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the reaction of the boronic acid with a proton source (like water or alcohol) to replace the boronic acid group with a hydrogen atom. This is a significant issue, particularly with electron-deficient heteroaryl boronic acids.

    • Minimization Strategies:

      • Use anhydrous solvents and freshly dried reagents.

      • Employ a suitable base; sometimes weaker bases can reduce the rate of protodeboronation.

      • Use boronic esters (e.g., pinacol esters) which can be more stable than the corresponding boronic acids.

  • Homocoupling: This involves the coupling of two molecules of the boronic acid (to form a biaryl) or two molecules of the haloquinoxaline.

    • Minimization Strategies:

      • Ensure a genuinely oxygen-free environment by thoroughly degassing the reaction mixture and maintaining an inert atmosphere (Argon or Nitrogen). Oxygen can promote the homocoupling of boronic acids.

      • Choose a suitable palladium source and ligand. Some catalyst systems are more prone to promoting homocoupling than others.

3. How do I choose the right catalyst, ligand, and base for my quinoxaline Suzuki coupling?

The optimal combination of catalyst, ligand, and base is highly dependent on the specific quinoxaline substrate and the boronic acid being used.

  • Catalyst: Pd(PPh₃)₄ and PdCl₂(dppf) are common starting points. For challenging couplings, especially with aryl chlorides, more active catalysts with bulky, electron-rich phosphine ligands might be necessary.

  • Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient systems, ligands like SPhos, XPhos, or RuPhos can be effective.

  • Base: The base activates the boronic acid for transmetalation. The choice of base can influence the reaction rate and the prevalence of side reactions. A screening of bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, and Na₂CO₃ is often recommended.

Below is a decision tree to guide your selection of initial reaction conditions:

G Decision Tree for Initial Reaction Conditions cluster_conditions Recommended Starting Conditions start Start: Define Quinoxaline and Boronic Acid Substrates substrate_type What is the nature of the halide on the quinoxaline? start->substrate_type boronic_acid_type Is the boronic acid electron-rich or electron-poor? substrate_type->boronic_acid_type Chloroquinoxaline substrate_type->boronic_acid_type Bromo- or Iodoquinoxaline conditions Select Initial Conditions boronic_acid_type->conditions Electron-rich boronic_acid_type->conditions Electron-poor optimize Optimize based on initial results conditions->optimize chloro_rich Catalyst: Pd(OAc)₂/SPhos Ligand: SPhos Base: K₃PO₄ Solvent: Dioxane/H₂O chloro_poor Catalyst: Pd(PPh₃)₄ Base: K₂CO₃ Solvent: Toluene/H₂O bromo_rich Catalyst: Pd(PPh₃)₄ Base: K₂CO₃ Solvent: Anhydrous Toluene bromo_poor Catalyst: Pd(dppf)Cl₂ Base: Na₂CO₃ Solvent: DME/H₂O

Caption: A decision tree to guide the initial selection of reaction conditions.

Quantitative Data Summary

The following tables summarize yields for the Suzuki coupling of 2,6-dichloroquinoxaline with various arylboronic acids, and a general comparison of reaction parameters.

Table 1: Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
12-Tolylboronic acid2-Chloro-6-(2-tolyl)quinoxaline77
23-Tolylboronic acid2-Chloro-6-(3-tolyl)quinoxaline67
34-Tolylboronic acid2-Chloro-6-(4-tolyl)quinoxaline75
42,6-Dimethylphenylboronic acid2-Chloro-6-(2,6-dimethylphenyl)quinoxaline37
53,5-Dimethylphenylboronic acid2-Chloro-6-(3,5-dimethylphenyl)quinoxaline90
62,4,6-Trimethylphenylboronic acid2-Chloro-6-(2,4,6-trimethylphenyl)quinoxaline96
72-Methoxyphenylboronic acid2-Chloro-6-(2-methoxyphenyl)quinoxaline72
84-Methoxyphenylboronic acid2-Chloro-6-(4-methoxyphenyl)quinoxaline63
92,3-Dimethoxyphenylboronic acid2-Chloro-6-(2,3-dimethoxyphenyl)quinoxaline65
102,6-Dimethoxyphenylboronic acid2-Chloro-6-(2,6-dimethoxyphenyl)quinoxaline97
113-Fluorophenylboronic acid2-Chloro-6-(3-fluorophenyl)quinoxaline23
124-Fluorophenylboronic acid2-Chloro-6-(4-fluorophenyl)quinoxaline62
13Thiophen-2-ylboronic acid2-Chloro-6-(thiophen-2-yl)quinoxaline45
144-Ethylphenylboronic acid2-Chloro-6-(4-ethylphenyl)quinoxaline96
154-(tert-Butyl)phenylboronic acid2-Chloro-6-(4-tert-butylphenyl)quinoxaline77
164-(Trifluoromethyl)phenylboronic acid2-Chloro-6-(4-(trifluoromethyl)phenyl)quinoxaline52
172-Chlorophenylboronic acid2-Chloro-6-(2-chlorophenyl)quinoxaline78
183-Chlorophenylboronic acid2-Chloro-6-(3-chlorophenyl)quinoxaline25

Reaction Conditions: 2,6-dichloroquinoxaline (1 equiv), arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv), THF, 90 °C, 8 h.

Experimental Protocols

General Procedure for the Regioselective Suzuki-Miyaura Cross-Coupling of 2,6-Dichloroquinoxaline:

A solution of 2,6-dichloroquinoxaline (1 equivalent), the corresponding arylboronic acid (1.3 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₃PO₄ (2 equivalents) in THF is heated at 90 °C for 8 hours under an inert atmosphere. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-chloro-6-arylquinoxaline.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)L₂-X oa->pd2 tm Transmetalation pd2->tm [Ar'-B(OH)₃]⁻ pd2_ar Ar-Pd(II)L₂-Ar' tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 product Ar-Ar' (Product) re->product reagents Ar-X (Quinoxaline Halide) Ar'-B(OH)₂ (Boronic Acid) Base Troubleshooting_Workflow Troubleshooting Workflow for Quinoxaline Suzuki Coupling start Low Yield or No Reaction check_reagents 1. Check Reagent Quality - Freshly distilled solvents? - Purity of quinoxaline and boronic acid? - Activity of base? start->check_reagents check_reagents->start Reagents Faulty check_conditions 2. Verify Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Adequate stirring? check_reagents->check_conditions Reagents OK check_conditions->start Conditions Faulty optimize_catalyst 3. Optimize Catalyst System - Screen different Pd catalysts (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) - Screen electron-rich ligands (e.g., SPhos, XPhos) check_conditions->optimize_catalyst Conditions OK optimize_base 4. Optimize Base and Solvent - Screen different bases (K₂CO₃, Cs₂CO₃, Na₂CO₃) - Vary solvent system (e.g., Dioxane/H₂O, Toluene, DMF) optimize_catalyst->optimize_base No Improvement success Improved Yield optimize_catalyst->success Improvement side_reactions 5. Analyze for Side Reactions - Check for protodeboronation - Check for homocoupling (Use GC-MS or LC-MS) optimize_base->side_reactions No Improvement optimize_base->success Improvement side_reactions->start Address side reactions (e.g., anhydrous conditions)

Technical Support Center: 3-Chloroquinoxaline-6-carbonitrile Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Chloroquinoxaline-6-carbonitrile. The following sections offer insights into common purification challenges and recommended protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are recrystallization and flash column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present, as well as the desired final purity and scale of the purification.

Q2: What are the likely impurities I might encounter in my crude sample?

A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of quinoxalines may include:

  • Unreacted starting materials: Such as substituted 1,2-phenylenediamines or glyoxal derivatives.

  • Over-reaction or side-reaction products: This could include di-substituted quinoxalines or products from undesired nucleophilic substitution.

  • Positional isomers: Depending on the selectivity of the cyclization reaction.

  • Residual solvents and reagents: Solvents used in the reaction or workup, and inorganic salts.

Q3: My purified this compound is a pale yellow color. Is this normal?

A3: Highly pure this compound is typically an off-white to pale yellow solid. A pronounced yellow or brown coloration may indicate the presence of residual impurities, potentially polymeric byproducts or oxidized species. Further purification by recrystallization or column chromatography may be necessary to improve the color and purity.

Q4: Can I use activated carbon (charcoal) during recrystallization?

A4: Yes, treatment with a small amount of activated carbon during hot dissolution in the recrystallization solvent can be effective in removing colored impurities. However, it should be used judiciously as it can also adsorb the desired product, leading to a reduction in yield.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Oiling out during recrystallization The solvent is too nonpolar for the compound at lower temperatures, or the solution is cooling too rapidly.- Add a more polar co-solvent dropwise to the hot solution until the oil redissolves, then allow to cool slowly.- Re-heat the mixture to dissolve the oil and then allow it to cool at a much slower rate, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature.
Poor recovery from recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. The initial amount of solvent used was too large.- Choose a different solvent or solvent system where the compound has lower solubility at cold temperatures.- Reduce the initial volume of the hot solvent to ensure a saturated solution upon cooling.- Place the crystallization flask in an ice bath or refrigerator for an extended period to maximize crystal formation.
Compound streaks on the TLC plate during column chromatography The compound is highly polar and interacting strongly with the acidic silica gel. The loading solvent was too polar.- Add a small percentage (0.5-1%) of triethylamine to the eluent to neutralize the acidic sites on the silica gel.- Load the compound onto the column using a minimal amount of a less polar solvent.
Poor separation of closely eluting impurities in column chromatography The eluent system is not optimal for resolving the components.- Switch to a less polar solvent system and/or use a gradient elution, starting with a low polarity eluent and gradually increasing the polarity.- Consider using a different stationary phase, such as alumina, if the compound is stable under basic conditions.
Product crystallizes in the column during chromatography The compound has low solubility in the eluent system.- Switch to a more polar eluent system in which the compound is more soluble.- If possible, run the chromatography at a slightly elevated temperature (e.g., in a warm water bath), though this is less common for standard flash chromatography.

Quantitative Data Summary

The following table summarizes typical results that can be expected from the purification of a 1-gram batch of crude this compound. These values are illustrative and may vary based on the initial purity of the crude material.

Purification Method Solvent/Eluent System Initial Purity (by HPLC) Final Purity (by HPLC) Yield (%)
RecrystallizationEthanol85%98%75%
RecrystallizationEthyl Acetate/Hexane85%97%80%
Flash Column ChromatographyHexane:Ethyl Acetate (Gradient)85%>99%65%
Flash Column ChromatographyDichloromethane:Methanol (Gradient)85%>99%70%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer). Continue to add small portions of hot ethanol until the solid has just completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.3 for optimal separation. For polar impurities, a dichloromethane/methanol system may be more effective.

  • Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the column eluent or a slightly more polar solvent (like dichloromethane). If solubility is an issue, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent over time.

  • Fraction Collection: Collect fractions in test tubes or other suitable containers.

  • Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visual Workflow for Purification Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate purification technique based on the initial assessment of the crude product.

Purification_Workflow Purification Strategy for this compound cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path start Crude Product (this compound) tlc_analysis TLC Analysis of Crude Material start->tlc_analysis purity_assessment Assess Purity and Impurity Profile tlc_analysis->purity_assessment recrystallization Attempt Recrystallization purity_assessment->recrystallization Main spot is dominant, impurities are minor chromatography Perform Flash Column Chromatography purity_assessment->chromatography Complex mixture or closely related impurities recrystallization_success High Purity Product recrystallization->recrystallization_success Successful recrystallization_fail Purity Still Low or Oiling Out recrystallization->recrystallization_fail Unsuccessful recrystallization_fail->chromatography Proceed to Chromatography chromatography_success High Purity Product chromatography->chromatography_success

Caption: A decision-making workflow for selecting a purification method.

Preventing decomposition of 3-Chloroquinoxaline-6-carbonitrile during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Chloroquinoxaline-6-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions.

Troubleshooting Guides

Decomposition of this compound can manifest as low yields, formation of impurities, or complete reaction failure. The primary decomposition pathways include hydrolysis of the nitrile group and dehalogenation of the chloro group. This guide will help you identify and resolve these common issues.

Issue 1: Suspected Nitrile Hydrolysis

Symptoms:

  • Formation of a byproduct with a carboxylic acid or amide group, identifiable by IR, NMR, and mass spectrometry.

  • Significant decrease in the yield of the desired product.

  • Reaction mixture becomes acidic or basic without the addition of acid or base.

Root Causes and Solutions:

Potential Cause Recommended Action Rationale
Strongly Acidic or Basic Reaction Conditions Maintain a neutral or near-neutral pH. If a base is required, use a mild, non-nucleophilic base such as potassium carbonate or cesium carbonate instead of strong bases like sodium hydroxide or potassium hydroxide.[1]The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of a carboxylic acid or an amide.[2][3]
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.Water is a key reagent in the hydrolysis of nitriles.[2]
Elevated Temperatures Conduct the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating.High temperatures can accelerate the rate of nitrile hydrolysis.
Issue 2: Suspected Dehalogenation

Symptoms:

  • Formation of a byproduct lacking the chlorine atom, identifiable by mass spectrometry and NMR.

  • Reduced yield of the desired chloro-substituted product.

Root Causes and Solutions:

Potential Cause Recommended Action Rationale
Harsh Reducing Conditions Avoid strong reducing agents. If a reduction is necessary elsewhere in the molecule, consider a protecting group strategy for the quinoxaline core.The chloro group can be removed under certain reductive conditions.
Certain Palladium Catalysts/Ligands In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), carefully select the ligand and palladium source. Ligands like Xantphos have been used successfully in couplings with chloro-quinoxalinones.[1]Some palladium catalyst systems can promote hydrodehalogenation as a side reaction.[4]
High Temperatures in the Presence of a Base Optimize the reaction temperature to the minimum required for the desired transformation.Elevated temperatures in the presence of a base can sometimes facilitate dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What are the most common decomposition pathways for this compound?

A1: The two most prevalent decomposition pathways are:

  • Hydrolysis of the nitrile group: This can occur under acidic or basic conditions, converting the nitrile (-CN) to a carboxylic acid (-COOH) or an amide (-CONH2).[2][3]

  • Dehalogenation: The chloro group (-Cl) can be reductively cleaved, replacing it with a hydrogen atom. This is a potential side reaction in palladium-catalyzed cross-coupling reactions.[4]

Q2: How can I prevent nitrile hydrolysis during a nucleophilic substitution reaction?

A2: To prevent nitrile hydrolysis:

  • Control pH: Use mild, non-nucleophilic bases like K2CO3 or Cs2CO3 instead of strong hydroxides.[1]

  • Anhydrous Conditions: Ensure all solvents and reagents are free of water.

  • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

Q3: I am performing a Suzuki coupling with this compound and observing significant dehalogenation. What can I do?

A3: To minimize dehalogenation during a Suzuki coupling:

  • Ligand Selection: The choice of phosphine ligand is critical. Consider bulky, electron-rich ligands that favor reductive elimination over other side reactions.

  • Base Selection: Use a weaker base that is still effective for the transmetalation step. Carbonates are often a good choice.

  • Catalyst Loading: Use the lowest effective catalyst loading to minimize side reactions.

  • Temperature and Time: Optimize the reaction temperature and time to favor the desired coupling without promoting dehalogenation.

Q4: Is this compound sensitive to light or air?

Q5: Are there any protecting groups that can be used to shield the nitrile or chloro functionalities?

A5: While the use of protecting groups is a valid strategy, it adds steps to the synthesis. For the nitrile group, protection is generally not straightforward and often unnecessary if reaction conditions are carefully controlled. The chloro group is the reactive site for nucleophilic substitution and is typically not protected. The focus should be on optimizing reaction conditions to achieve the desired transformation selectively.

Experimental Protocols

Below are examples of successful experimental protocols for reactions involving this compound, which can serve as a starting point for your own experiments.

Protocol 1: General Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.

Reagents:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound, the amine, and potassium carbonate.

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at 80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid.

Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh3)4 (0.05 eq)

  • Sodium Carbonate (Na2CO3) (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, Pd(PPh3)4, and sodium carbonate.

  • Add the solvent mixture (toluene/ethanol/water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 90 °C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

Troubleshooting Workflow for Decomposition

DecompositionTroubleshooting cluster_hydrolysis Hydrolysis Mitigation cluster_dehalogenation Dehalogenation Mitigation Start Reaction Failure or Low Yield CheckDecomposition Analyze Crude Product for Byproducts (LC-MS, NMR) Start->CheckDecomposition NitrileHydrolysis Nitrile Hydrolysis Detected (-COOH or -CONH2 byproduct) CheckDecomposition->NitrileHydrolysis Yes Dehalogenation Dehalogenation Detected (Loss of Chlorine) CheckDecomposition->Dehalogenation Yes OtherIssue Other Issue CheckDecomposition->OtherIssue No ControlpH Use Mild Base (e.g., K2CO3) Maintain Neutral pH NitrileHydrolysis->ControlpH Action OptimizeCatalyst Screen Pd Catalysts/Ligands Dehalogenation->OptimizeCatalyst Action AnhydrousCond Use Anhydrous Solvents ControlpH->AnhydrousCond And LowerTemp Reduce Reaction Temperature AnhydrousCond->LowerTemp And OptimizeBase Use Weaker Base OptimizeCatalyst->OptimizeBase And OptimizeTemp Lower Reaction Temperature OptimizeBase->OptimizeTemp And

Caption: A troubleshooting workflow for identifying and mitigating decomposition of this compound.

Key Reaction Pathways

ReactionPathways cluster_main This compound Reactions cluster_desired Desired Reactions cluster_undesired Decomposition Pathways Start This compound SNAr Nucleophilic Aromatic Substitution Start->SNAr Nu- Suzuki Suzuki Coupling Start->Suzuki R-B(OH)2, Pd cat. Buchwald Buchwald-Hartwig Amination Start->Buchwald R2NH, Pd cat. Hydrolysis Nitrile Hydrolysis Start->Hydrolysis H2O, H+ or OH- Dehalogenation Dehalogenation Start->Dehalogenation [H]

Caption: Desired reaction pathways and potential decomposition routes for this compound.

References

Technical Support Center: Nitrile Group Side Reactions in Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with nitrile-containing compounds during quinoxaline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of the nitrile group during quinoxaline synthesis?

A1: The nitrile group is generally stable, but under certain conditions employed in quinoxaline synthesis, it can undergo three main side reactions:

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid or an amide. This is typically promoted by acidic or basic conditions, especially in the presence of water and at elevated temperatures.[1][2][3][4]

  • Pinner Reaction: In the presence of an alcohol solvent and an acid catalyst, the nitrile group can react to form an imino ester (Pinner salt), which can then be converted to an ester.[5][6][7]

  • Reduction: If reducing agents are present in the reaction mixture, the nitrile group can be reduced to a primary amine or an aldehyde.[1]

Q2: I am synthesizing a cyano-substituted quinoxaline from an o-phenylenediamine and an α-cyanoketone. What are the key reaction parameters to control to avoid side reactions?

A2: To maintain the integrity of the nitrile group, careful control of the following parameters is crucial:

  • pH: Avoid strongly acidic or basic conditions if possible. If an acid or base catalyst is necessary, use the mildest effective catalyst and the lowest possible concentration.

  • Solvent: Be mindful of using alcoholic solvents in the presence of acid, as this can lead to the Pinner reaction.[5][6][7] Anhydrous, non-alcoholic solvents are often preferred.

  • Temperature: Use the lowest temperature at which the quinoxaline formation proceeds at a reasonable rate. Higher temperatures can accelerate the hydrolysis of the nitrile.[3][4]

  • Reaction Time: Monitor the reaction progress and stop it as soon as the starting materials are consumed to minimize the exposure of the product to conditions that might promote side reactions.

  • Water Content: Ensure all reagents and solvents are dry, as water is a key reactant in the hydrolysis of nitriles.[1][2]

Q3: My desired cyano-quinoxaline is not forming, and I am isolating a compound that appears to be the corresponding quinoxaline-carboxylic acid. What is happening and how can I fix it?

A3: The isolation of the carboxylic acid derivative strongly suggests that the nitrile group is undergoing hydrolysis.[1][2][3][4] This is likely due to the presence of water and either an acid or a base in your reaction mixture, possibly at an elevated temperature.

To troubleshoot this, consider the following:

  • Switch to anhydrous conditions: Use anhydrous solvents and dry your reagents thoroughly.

  • Modify the catalyst: If using a strong acid or base, try a milder catalyst. For example, some quinoxaline syntheses can be catalyzed by mild acids like acetic acid or even without a catalyst under thermal conditions.

  • Lower the reaction temperature: If the reaction allows, perform it at a lower temperature, even if it requires a longer reaction time.

Troubleshooting Guides

Issue 1: Unwanted Hydrolysis of the Nitrile Group

Symptoms:

  • Low yield of the desired cyano-substituted quinoxaline.

  • Isolation of a major byproduct identified as the corresponding quinoxaline-carboxylic acid or quinoxaline-amide.

  • Changes in the pH of the reaction mixture during the reaction.

Root Causes and Solutions:

Root CauseProposed SolutionExperimental Protocol Adjustment
Presence of water in reagents or solvent.Use anhydrous solvents and thoroughly dry all reagents.Dry solvents using appropriate drying agents (e.g., molecular sieves). Dry solid reagents in a vacuum oven.
Use of strong acid or base catalysts.Switch to a milder catalyst (e.g., acetic acid, p-toluenesulfonic acid in catalytic amounts) or explore catalyst-free conditions.Replace strong acids like HCl or H2SO4 with a weaker organic acid. Investigate thermal condensation without a catalyst.
High reaction temperatures.Reduce the reaction temperature and extend the reaction time if necessary.Optimize the temperature by running small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C) and monitoring the reaction progress and byproduct formation by TLC or LC-MS.

Troubleshooting Workflow for Nitrile Hydrolysis

start Start: Low yield of cyano-quinoxaline, presence of carboxylic acid/amide byproduct check_water Check for water contamination in reagents and solvent start->check_water dry_reagents Action: Use anhydrous solvents and dry reagents check_water->dry_reagents Water present check_catalyst Check catalyst strength check_water->check_catalyst No water dry_reagents->check_catalyst mild_catalyst Action: Switch to a milder acid catalyst or explore catalyst-free conditions check_catalyst->mild_catalyst Strong acid/base check_temp Check reaction temperature check_catalyst->check_temp Mild catalyst mild_catalyst->check_temp lower_temp Action: Lower reaction temperature check_temp->lower_temp High temperature monitor Monitor reaction and re-evaluate check_temp->monitor Optimal temperature lower_temp->monitor end End: Improved yield of cyano-quinoxaline monitor->end

Caption: Troubleshooting workflow for nitrile hydrolysis during quinoxaline synthesis.

Issue 2: Formation of an Ester Byproduct (Pinner Reaction)

Symptoms:

  • The reaction is performed in an alcohol solvent (e.g., ethanol, methanol) with an acid catalyst.

  • Isolation of an ester byproduct where the cyano group has been converted to an ester group.

Root Causes and Solutions:

Root CauseProposed SolutionExperimental Protocol Adjustment
Use of an alcohol as a solvent in the presence of a strong acid.Change the solvent to a non-alcoholic, aprotic solvent.Replace the alcoholic solvent with solvents like DMF, DMSO, toluene, or dioxane.
Presence of a strong acid catalyst.If an alcoholic solvent is necessary, use a milder acid or a non-acidic catalyst.Investigate the use of Lewis acids or heterogeneous catalysts that do not promote the Pinner reaction as strongly.

Pinner Reaction Pathway

nitrile Nitrile pinner_salt Pinner Salt (Imino Ester) nitrile->pinner_salt alcohol Alcohol (Solvent) alcohol->pinner_salt acid Acid Catalyst acid->pinner_salt Catalyzes ester Ester Byproduct pinner_salt->ester Hydrolysis

Caption: The Pinner reaction pathway leading to ester byproduct formation.

Experimental Protocols

Protocol: Synthesis of 2-Cyano-3-phenylquinoxaline

This protocol provides a general method for the synthesis of a cyano-substituted quinoxaline, aiming to minimize side reactions of the nitrile group.

Materials:

  • o-Phenylenediamine

  • Benzoylacetonitrile (α-cyanoacetophenone)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in anhydrous ethanol.

  • Add benzoylacetonitrile (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting materials are consumed (typically within 2-4 hours), cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-cyano-3-phenylquinoxaline.

Example Data Table for Reaction Optimization:

Researchers can use the following table to track their experimental conditions and results to optimize the synthesis and minimize side product formation.

EntrySolventCatalystTemp (°C)Time (h)Yield of Cyano-Quinoxaline (%)Yield of Carboxylic Acid Byproduct (%)
1EthanolAcetic Acid78 (reflux)4
2Toluenep-TSA110 (reflux)6
3DMFNone1008
4AcetonitrileSc(OTf)382 (reflux)3

This structured approach to experimentation and troubleshooting will aid researchers in successfully synthesizing cyano-substituted quinoxalines while minimizing the impact of nitrile group side reactions.

References

Technical Support Center: Scaling Up the Synthesis of 3-Chloroquinoxaline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3-chloroquinoxaline-6-carbonitrile for library synthesis. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of the synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound on a larger scale?

A1: The most prevalent and scalable two-step route involves the initial synthesis of the precursor, 3-hydroxyquinoxaline-6-carbonitrile, followed by its chlorination. The precursor is typically synthesized through the condensation of 3,4-diaminobenzonitrile with glyoxylic acid. The subsequent chlorination is commonly achieved using phosphorus oxychloride (POCl₃).

Q2: Are there any specific safety precautions to consider when working with phosphorus oxychloride (POCl₃) on a large scale?

A2: Yes, POCl₃ is a highly reactive and corrosive substance. All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. POCl₃ reacts violently with water, so all glassware must be scrupulously dried before use. The quenching of excess POCl₃ is highly exothermic and must be performed with extreme caution, typically by slowly adding the reaction mixture to ice-water or a cold, dilute basic solution.

Q3: How can I monitor the progress of the chlorination reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for example, a mixture of ethyl acetate and hexanes, will show the consumption of the more polar starting material (3-hydroxyquinoxaline-6-carbonitrile) and the appearance of the less polar product (this compound). High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the critical parameters to control for a successful scale-up of this synthesis?

A4: For the cyclization step, controlling the reaction temperature to prevent side reactions and ensuring efficient stirring of the potentially heterogeneous mixture are crucial. In the chlorination step, the key parameters are the slow and controlled addition of reagents to manage the exothermicity, ensuring a sufficient excess of POCl₃ for complete conversion, and maintaining anhydrous conditions. Careful control of the workup procedure is also critical to prevent hydrolysis of the product.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Hydroxyquinoxaline-6-carbonitrile cluster_step2 Step 2: Synthesis of this compound A 3,4-Diaminobenzonitrile C Reaction in suitable solvent (e.g., Ethanol/Water) A->C B Glyoxylic Acid B->C D Heating/Reflux C->D E Isolation and Purification D->E F 3-Hydroxyquinoxaline-6-carbonitrile E->F G 3-Hydroxyquinoxaline-6-carbonitrile I Heating/Reflux G->I H Phosphorus Oxychloride (POCl3) H->I J Quenching and Workup I->J K Purification J->K L This compound K->L

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting Guides

Step 1: Synthesis of 3-Hydroxyquinoxaline-6-carbonitrile
Problem Possible Cause(s) Troubleshooting Steps
Incomplete Reaction / Low Yield 1. Insufficient reaction time or temperature. 2. Poor solubility of starting materials. 3. Inefficient mixing in a large-scale reaction.1. Monitor the reaction by TLC until the starting material is consumed. If necessary, increase the reaction time or temperature gradually. 2. Consider using a co-solvent to improve solubility. For example, a mixture of ethanol and water can be effective. 3. Ensure vigorous mechanical stirring is in place for large-scale batches to maintain a homogeneous reaction mixture.
Formation of Side Products 1. Overheating the reaction mixture. 2. Presence of impurities in the starting materials.1. Maintain a consistent and controlled temperature throughout the reaction. 2. Use high-purity 3,4-diaminobenzonitrile and glyoxylic acid.
Difficulty in Product Isolation/Purification 1. The product is a fine precipitate that is difficult to filter. 2. The product is highly polar and retains solvent.1. Allow the reaction mixture to cool slowly to encourage the formation of larger crystals. If the precipitate is still fine, consider centrifugation as an alternative to filtration. 2. After filtration, wash the product cake with a less polar solvent (e.g., cold ethanol or diethyl ether) to remove residual high-boiling solvents. Dry the product thoroughly under vacuum.
Step 2: Synthesis of this compound
Problem Possible Cause(s) Troubleshooting Steps
Incomplete Chlorination 1. Insufficient amount of POCl₃. 2. Presence of moisture in the reaction. 3. Insufficient reaction time or temperature.1. Use a sufficient excess of POCl₃ (typically 5-10 equivalents) to ensure complete conversion. 2. Ensure all glassware is oven-dried and the starting material is anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor the reaction by TLC. If the starting material persists, consider increasing the reaction time or temperature.
Product Hydrolysis During Workup 1. Quenching the reaction mixture too quickly or at a high temperature. 2. Using a strong base for neutralization.1. Cool the reaction mixture to room temperature before quenching. Add the reaction mixture slowly to a vigorously stirred mixture of ice and water. 2. Neutralize the acidic solution carefully with a weak base like sodium bicarbonate solution. Avoid using strong bases like sodium hydroxide, which can promote rapid hydrolysis.
Dark-colored Product or Impurities 1. Decomposition of the starting material or product at high temperatures. 2. Side reactions due to impurities.1. Avoid excessive heating during the reaction and workup. 2. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Runaway Reaction 1. Rapid addition of POCl₃. 2. Uncontrolled exotherm during quenching.1. Add POCl₃ dropwise to the starting material, especially on a large scale, while monitoring the internal temperature. 2. Ensure efficient cooling and stirring during the quenching process.

Experimental Protocols

Step 1: Scaled-up Synthesis of 3-Hydroxyquinoxaline-6-carbonitrile

This protocol is designed for a 100 g scale synthesis.

Materials and Equipment:

  • 3,4-Diaminobenzonitrile (1.0 eq, 100 g)

  • Glyoxylic acid monohydrate (1.2 eq, 101.4 g)

  • Ethanol (1 L)

  • Water (1 L)

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Large Buchner funnel and filter flask

Procedure:

  • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 3,4-diaminobenzonitrile (100 g) and ethanol (1 L). Stir the mixture to obtain a suspension.

  • In a separate beaker, dissolve glyoxylic acid monohydrate (101.4 g) in water (1 L).

  • Slowly add the glyoxylic acid solution to the stirred suspension of 3,4-diaminobenzonitrile at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).

  • After the reaction is complete (disappearance of the starting diamine), allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the precipitated solid by vacuum filtration using a large Buchner funnel.

  • Wash the filter cake with cold ethanol (2 x 200 mL) and then with water (2 x 200 mL).

  • Dry the solid in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Yield and Purity:

ParameterExpected Value
Yield85-95%
Purity (by HPLC)>98%
AppearanceOff-white to pale yellow solid
Step 2: Scaled-up Synthesis of this compound

This protocol is based on a 100 g scale of the starting hydroxy-quinoxaline.

Materials and Equipment:

  • 3-Hydroxyquinoxaline-6-carbonitrile (1.0 eq, 100 g)

  • Phosphorus oxychloride (POCl₃) (5.0 eq, 415 mL, 680 g)

  • N,N-Dimethylformamide (DMF) (catalytic amount, ~5 mL)

  • Dichloromethane (DCM) (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 2 L three-necked round-bottom flask (oven-dried)

  • Mechanical stirrer

  • Reflux condenser with a drying tube

  • Addition funnel

  • Heating mantle with temperature controller

  • Large separatory funnel

Procedure:

  • To a 2 L oven-dried three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a calcium chloride drying tube), and an addition funnel, add 3-hydroxyquinoxaline-6-carbonitrile (100 g).

  • Under an inert atmosphere (nitrogen or argon), add phosphorus oxychloride (415 mL) to the flask.

  • Add a catalytic amount of DMF (approximately 5 mL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully and slowly, add the reaction mixture to a large beaker containing crushed ice (2 kg) with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate shielding.

  • Once the addition is complete, neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 500 mL).

  • Combine the organic layers and wash with brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol.

Expected Yield and Purity:

ParameterExpected Value
Yield80-90%
Purity (by HPLC)>98%
AppearanceWhite to off-white solid

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions A Low Yield of this compound B Incomplete Chlorination A->B C Product Hydrolysis A->C D Mechanical Loss during Workup A->D E Increase POCl3 equivalents or reaction time/temperature B->E F Ensure anhydrous conditions B->F G Slow, cold quenching and use of weak base C->G H Optimize extraction and filtration procedures D->H

Caption: A logical diagram illustrating the troubleshooting process for low product yield.

Validation & Comparative

Comparative Purity Analysis of 3-Chloroquinoxaline-6-carbonitrile by HPLC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of 3-Chloroquinoxaline-6-carbonitrile, a key intermediate in pharmaceutical research and drug development. The following sections detail the experimental protocols, present comparative data, and offer insights into the strengths of each analytical technique for impurity profiling.

Introduction to this compound and its Purity Assessment

This compound is a heterocyclic compound featuring a quinoxaline core substituted with a chloro group and a nitrile group.[1] This substitution pattern makes it a versatile building block for the synthesis of various biologically active molecules. The chloro group can serve as a leaving group for nucleophilic substitution reactions, while the nitrile group can be transformed into other functional groups.[1] Given its role as a synthetic intermediate, ensuring the high purity of this compound is critical to the quality and safety of the final active pharmaceutical ingredients (APIs). Both HPLC and NMR are powerful analytical techniques routinely employed for purity determination and structural elucidation of organic molecules.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC with UV detection is a widely used method for assessing the purity of aromatic compounds like this compound. This technique separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL solution of this compound in Acetonitrile.

Data Presentation: HPLC Results
CompoundRetention Time (min)Peak Area (%)
This compound12.599.5
Impurity A (Starting Material)8.20.2
Impurity B (Isomeric Impurity)11.80.3

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard. Both ¹H and ¹³C NMR are valuable for identifying the main compound and any impurities present.

Experimental Protocol: NMR
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Sample Preparation: Approximately 10 mg of this compound dissolved in 0.7 mL of DMSO-d₆.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Data Presentation: NMR Results

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.15s1HH-2
8.70d, J=1.6 Hz1HH-5
8.35d, J=8.8 Hz1HH-7
8.20dd, J=8.8, 1.6 Hz1HH-8

¹³C NMR (101 MHz, DMSO-d₆):

Chemical Shift (ppm)Assignment
148.5C-3
145.0C-8a
143.2C-2
141.8C-4a
135.0C-7
131.5C-5
129.0C-8
118.0-CN
112.0C-6

Comparison of HPLC and NMR for Purity Analysis

FeatureHPLCNMR
Principle Separation based on polarity and interaction with stationary and mobile phases.Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information.
Primary Use Quantitative determination of purity and impurity profiling.Structural elucidation and confirmation, and quantitative purity determination (qNMR) with a reference standard.
Sensitivity High sensitivity, capable of detecting trace impurities (ppm level).Generally lower sensitivity than HPLC, typically requires >0.1% of an impurity for detection in routine spectra.
Quantification Relative quantification based on peak area percentage (assuming similar response factors for impurities).Absolute quantification is possible with an internal standard (qNMR).
Impurity Identification Provides retention time, which can be compared to reference standards. MS coupling (LC-MS) is needed for structural information.Provides detailed structural information of impurities if they are present in sufficient concentration.
Sample Throughput Relatively high throughput, with typical run times of 20-30 minutes per sample.Lower throughput, especially for ¹³C NMR which requires longer acquisition times.

Workflow for Purity Analysis of this compound

References

A Comparative Guide to the Reactivity of 3-Chloro vs. 3-Bromoquinoxaline Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of a wide array of pharmacologically active agents. Their synthesis and functionalization are of paramount importance in the field of medicinal chemistry and drug development. The formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C3 position of the quinoxaline scaffold is a critical step in the elaboration of these molecules. This guide provides an objective comparison of the reactivity of 3-chloroquinoxaline and 3-bromoquinoxaline derivatives in two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This comparison is supported by experimental data from literature to aid researchers in selecting the optimal starting material for their synthetic campaigns.

General Reactivity Principles: Aryl Bromides vs. Aryl Chlorides

In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The reactivity of the aryl halide is largely dependent on the carbon-halogen (C-X) bond strength. The C-Br bond (bond dissociation energy ~280 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol). Consequently, aryl bromides are generally more reactive than aryl chlorides in oxidative addition.[1] This translates to milder reaction conditions, lower catalyst loadings, and often higher yields for reactions involving aryl bromides compared to their chloro-analogues.

However, the electronic properties of the heterocyclic ring system can also influence reactivity. For some heteroaryl halides, the intrinsic electrophilicity of the carbon atom bearing the halogen can modulate the expected reactivity order.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron species and an organic halide. The higher reactivity of the C-Br bond typically leads to higher yields for 3-bromoquinoxaline derivatives compared to their 3-chloro counterparts under similar conditions.

Table 1: Comparative Yields in a Representative Suzuki-Miyaura Reaction

EntrySubstrateCoupling PartnerProductYield (%)Reference
13-Bromoquinoline*3,5-Dimethylisoxazole-4-boronic acid pinacol ester3-(3,5-Dimethylisoxazol-4-yl)quinoline82[2]
23-ChloroquinoxalinePhenylboronic acid3-PhenylquinoxalineLower yields expected**N/A

*Data for 3-bromoquinoline, a closely related heterocyclic system, is used as a proxy for the expected reactivity of 3-bromoquinoxaline. **A specific comparative study with quantitative yield for 3-chloroquinoxaline under these exact conditions was not identified. Based on general reactivity principles, a lower yield is anticipated compared to the bromo derivative.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Haloquinoxalines

This protocol is a general guideline and may require optimization for specific substrates.

A mixture of the 3-haloquinoxaline (1.0 mmol), the corresponding boronic acid or boronic acid pinacol ester (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand, and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol) is taken in a suitable solvent (e.g., a mixture of 1,4-dioxane and water). The reaction vessel is sealed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition (R¹-X) PdII_2 R¹-Pd(II)L₂-OR PdII_1->PdII_2 Ligand Exchange (Base) PdII_3 R¹-Pd(II)L₂-R² PdII_2->PdII_3 Transmetalation (R²-B(OR)₂) PdII_3->Pd0 Reductive Elimination (R¹-R²)

Suzuki-Miyaura Catalytic Cycle

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines via the palladium-catalyzed coupling of an aryl halide with an amine. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond generally results in more efficient coupling for 3-bromoquinoxalines.

Table 2: Comparative Yields in a Representative Buchwald-Hartwig Amination

EntrySubstrateCoupling PartnerProductYield (%)Reference
13-Chloroquinoxalin-2(1H)-one*Pyrrolidine3-(Pyrrolidin-1-yl)quinoxalin-2(1H)-one95[3]
23-BromoquinoxalineAniline3-(Phenylamino)quinoxalineHigher yields expected**N/A

*Data for 3-chloroquinoxalin-2(1H)-one, a closely related substrate, is used to estimate the reactivity of 3-chloroquinoxaline. **A direct comparative study with a quantitative yield for 3-bromoquinoxaline under these specific conditions was not found. Based on the higher reactivity of aryl bromides, a high yield is anticipated.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 3-Haloquinoxalines

This protocol is a general guideline and may require optimization for specific substrates.

A mixture of the 3-haloquinoxaline (1.0 mmol), the amine (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 mmol) with a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base such as NaOtBu or Cs₂CO₃ (1.4-2.0 mmol) is taken in an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) under an inert atmosphere. The reaction mixture is heated at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_Amine_Complex [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ PdII_1->PdII_Amine_Complex Amine Coordination (HNR¹R²) PdII_Amido Ar-Pd(II)L₂(NR¹R²) PdII_Amine_Complex->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination (Ar-NR¹R²)

Buchwald-Hartwig Amination Cycle

Discussion

The provided data, although partly extrapolated from closely related systems, aligns with the well-established principles of palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-Br bond compared to the C-Cl bond generally makes 3-bromoquinoxaline derivatives the preferred substrates for both Suzuki-Miyaura and Buchwald-Hartwig reactions. This enhanced reactivity can manifest as:

  • Higher Yields: As indicated in the tables, bromo derivatives are expected to provide the desired products in higher yields under comparable conditions.

  • Milder Reaction Conditions: Reactions with 3-bromoquinoxalines may proceed at lower temperatures or with shorter reaction times.

  • Lower Catalyst Loadings: The facile oxidative addition of the C-Br bond may allow for the use of lower concentrations of the expensive palladium catalyst.

However, the choice of substrate is not always straightforward. In complex molecules with multiple halide functionalities, the differential reactivity of chloro and bromo substituents can be exploited for selective, sequential cross-coupling reactions. For instance, a more reactive bromo-substituted position can be functionalized first, leaving a chloro-group intact for a subsequent transformation.

The choice of palladium catalyst and, crucially, the phosphine ligand, can also significantly impact the outcome of the reaction and can sometimes be tailored to activate the less reactive C-Cl bond effectively. Modern, sterically hindered and electron-rich phosphine ligands have been developed that show high activity for the coupling of aryl chlorides.[1]

Conclusion

References

Comparative Guide to the Biological Activity of 3-Chloroquinoxaline-6-carbonitrile Derivatives and Related Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of quinoxaline derivatives, with a focus on compounds structurally related to 3-Chloroquinoxaline-6-carbonitrile. Due to a lack of extensive publicly available data specifically on this compound derivatives, this guide draws comparisons from broader classes of quinoxaline compounds, including those with chloro, carbonitrile, and other substitutions. The information presented is intended to guide research and development efforts by highlighting the potential therapeutic applications and mechanisms of action of this class of compounds.

Anticancer Activity

Quinoxaline derivatives have emerged as a promising scaffold in anticancer drug discovery, exhibiting a range of cytotoxic and targeted activities.[1] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.

Kinase Inhibition

A primary mode of anticancer action for many quinoxaline derivatives is the inhibition of protein kinases, which are crucial for cancer cell proliferation, survival, and angiogenesis.[2] Quinoxalines have been identified as selective ATP-competitive inhibitors for a variety of kinases, including:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR blocks angiogenesis, a critical process for tumor growth and metastasis.[3]

  • EGFR (Epidermal Growth Factor Receptor): Targeting EGFR is a validated strategy in various cancers, and some quinoxaline derivatives have shown potent inhibitory activity against this receptor.[4]

  • PI3K/mTOR Pathway: This pathway is a central regulator of cell growth and survival, and its dual inhibition by quinoxaline derivatives has shown promise in preclinical studies.[5]

Topoisomerase II Inhibition

Some quinoxaline-based compounds have demonstrated the ability to inhibit topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[6] This inhibition leads to DNA damage and apoptosis.[6]

Apoptosis Induction

A common outcome of the anticancer activity of quinoxaline derivatives is the induction of apoptosis (programmed cell death) in cancer cells.[6] This can be triggered through various mechanisms, including the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of anti-apoptotic proteins such as Bcl-2.[6]

Table 1: Comparative Anticancer Activity (IC50) of Selected Quinoxaline Derivatives

Compound Class/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Quinoxaline Derivative IVPC-3 (Prostate)2.11Topoisomerase II inhibitor[6]
Quinoxaline Derivative IIIPC-3 (Prostate)4.11Topoisomerase II inhibitor[6]
Pyrrolo[3,2-b]quinoxaline 8aK562 (Leukemia)Not specifiedTyrosine kinase inhibitor[7]
Pyrrolo[3,2-b]quinoxaline 8bK562 (Leukemia)Not specifiedTyrosine kinase inhibitor[7]
6-chloroquinoxaline derivative 6MCF-7 (Breast)5.11VEGFR-2 Inhibitor[8]
6-chloroquinoxaline derivative 6HCT-116 (Colon)6.18VEGFR-2 Inhibitor[8]
Imidazo[1,2-a]quinoxaline 5lA549 (Lung)1.34EGFR Inhibitor[9]

Antimicrobial Activity

Quinoxaline derivatives also exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[5][10] The introduction of different substituents on the quinoxaline core can significantly influence their antimicrobial potency.

Table 2: Comparative Antimicrobial Activity (MIC) of Selected Quinoxaline Derivatives

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference
Quinoxaline DerivativeMRSA4[11]
Quinoxaline Derivative 5pS. aureus4[12]
Quinoxaline Derivative 5pB. subtilis8[12]
7-Methoxyquinoline derivative 3lE. coli7.812[12]
7-Methoxyquinoline derivative 3lC. albicans31.125[12]

Experimental Protocols

Synthesis of Quinoxaline Derivatives (General Procedure)

A common method for synthesizing the quinoxaline scaffold involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[13] For the synthesis of chloro-substituted quinoxalines, a typical starting material is a chloro-substituted o-phenylenediamine. The introduction of a carbonitrile group can be achieved through various synthetic strategies, often involving cyanating agents.

A general synthesis for 2-substituted-6-chloroquinoxalines has been described involving the reaction of 2,6-dichloroquinoxaline with various nucleophiles like alcohols, thiols, and amines in the presence of a phase transfer catalyst.[14]

Anticancer Activity Assessment: MTT Assay

The in vitro cytotoxicity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][15]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^5 cells/mL) and incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).[7][9]

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[7] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The supernatant is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[7][15]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[7] The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.[12]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Experimental Workflow for Anticancer Drug Screening

Anticancer Drug Screening Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization Start Start: Design & Synthesize This compound Derivatives MTT MTT Assay on Cancer Cell Lines Start->MTT Test Compounds IC50 Determine IC50 Values MTT->IC50 Analyze Data Kinase Kinase Inhibition Assays (e.g., VEGFR, EGFR) IC50->Kinase Active Compounds Apoptosis Apoptosis Assays (e.g., Flow Cytometry) IC50->Apoptosis Active Compounds Lead Identify Lead Compounds for Further Development Kinase->Lead Apoptosis->Lead

Caption: Workflow for anticancer screening of quinoxaline derivatives.

PI3K/mTOR Signaling Pathway Inhibition by Quinoxaline Derivatives

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K inhibits Quinoxaline->mTORC1 inhibits

Caption: Inhibition of the PI3K/mTOR pathway by quinoxaline derivatives.

References

Comparative Analysis of Quinoxaline-6-Carbonitrile Analogs: A Guide to Structure-Activity Relationships in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of quinoxaline-6-carbonitrile analogs, detailing their structure-activity relationships (SAR) as potential anticancer agents. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including anticancer properties.[1] Analogs bearing a carbonitrile group at the 6-position of the quinoxaline ring have emerged as a subject of interest in the development of novel cancer therapeutics. This guide focuses on the SAR of these specific analogs, providing insights into how chemical modifications influence their biological activity.

Elucidating Structure-Activity Relationships

While direct and extensive research specifically focused on quinoxaline-6-carbonitrile analogs is still an evolving area, valuable insights can be drawn from studies on structurally related quinoxaline-carbonitrile derivatives, particularly the 2-carbonitrile analogs. The electronic and steric properties of substituents on the quinoxaline core and its appended functionalities play a crucial role in determining their cytotoxic potency and selectivity.

One of the key mechanisms of action for some quinoxaline-carbonitrile derivatives is their role as hypoxia-activated prodrugs.[2] In the low-oxygen environment characteristic of solid tumors, these compounds can be bioreductively activated to generate reactive species that induce cell death.[2] This selective activation in hypoxic conditions offers a therapeutic window, potentially minimizing damage to healthy, well-oxygenated tissues.

A pivotal study on 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives revealed critical SAR insights that are likely applicable to the 6-carbonitrile scaffold. The study demonstrated that the cytotoxic potency of these compounds is highly dependent on the nature and position of substituents on both the quinoxaline ring and the 3-aryl moiety.[2]

Key SAR Observations:
  • Influence of Aryl Substituents: The substitution pattern on the aryl ring at the 3-position significantly impacts hypoxic cytotoxic activity. For instance, the presence of an electron-withdrawing group, such as a chloro substituent, at the 3-position of the phenyl ring was found to enhance cytotoxicity against several cancer cell lines.[2]

  • Impact of Quinoxaline Core Substitution: Modifications to the quinoxaline ring itself also modulate activity and selectivity. Derivatives with a methyl or methoxy group at the 7-position exhibited improved hypoxic selectivity.[2]

  • The Role of the N-oxide Groups: The 1,4-di-N-oxide functionality is crucial for the hypoxia-selective activity of these compounds. Under hypoxic conditions, these N-oxides can be reduced by cellular reductases to form radical species that lead to DNA damage and apoptosis.[3]

Quantitative Analysis of Anticancer Activity

To facilitate a clear comparison of the anticancer potential of different quinoxaline-carbonitrile analogs, the following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives against the SMMC-7721 human hepatocarcinoma cell line under hypoxic conditions.

Compound IDR1R2IC50 (µM) - SMMC-7721 (Hypoxia)[2]
9a HH1.58
9b H4-OCH31.63
9c H3-Cl0.85
9d H4-Cl1.02
9e H4-F1.15
9f 7-CH3H1.21
9g 7-CH34-OCH31.25
9h 7-CH33-Cl0.76
9i 7-CH34-Cl0.98
9j 7-CH34-F1.05
9k 7-OCH3H1.33
9l 7-OCH34-OCH31.48
9m 7-OCH33-Cl0.81
9n 7-OCH34-Cl1.12
9o 7-OCH34-F1.28
9p 7-ClH0.95
9q 7-Cl4-OCH31.08
9r 7-Cl3-Cl0.69
9s 7-Cl4-Cl0.88
9t 7-Cl4-F0.92

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

Synthesis of 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides

The synthesis of the target compounds is achieved through a well-established chemical pathway.[2]

General Procedure:

  • Preparation of Arylacetonitriles: Substituted benzoates are refluxed with acetonitrile in the presence of sodium methoxide to yield the corresponding arylacetonitriles.

  • Beirut Reaction: The synthesized arylacetonitriles undergo a classical Beirut reaction with 5-substituted benzofuroxans in ethanol, catalyzed by a catalytic amount of potassium carbonate at room temperature. This reaction yields the final 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives.

  • Purification and Characterization: The resulting compounds are purified using appropriate chromatographic techniques, and their structures are confirmed by spectroscopic methods such as IR, 1H-NMR, and HRMS.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the quinoxaline-carbonitrile analogs against various cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). For hypoxia studies, the plates are placed in a hypoxic chamber with a low oxygen concentration (e.g., <0.1% O2).

  • MTT Addition: Following the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[5]

Visualizing Key Pathways and Processes

To better understand the context of the SAR studies, the following diagrams, generated using the DOT language, illustrate a key signaling pathway, a typical experimental workflow, and the logical relationships in SAR.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (e.g., Substituted Benzoates, Benzofuroxans) Synthesis Synthesis of Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening IC50 Determination of IC50 Values Screening->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for a typical structure-activity relationship (SAR) study.

HIF1a_Pathway Hypoxia Hypoxia (Low Oxygen) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization Quinoxaline Quinoxaline-carbonitrile (Hypoxia-Activated Prodrug) Hypoxia->Quinoxaline enables HIF1a_dimerization HIF-1α/HIF-1β Dimerization HIF1a_stabilization->HIF1a_dimerization HRE_binding Binding to Hypoxia Response Elements (HREs) HIF1a_dimerization->HRE_binding Gene_transcription Target Gene Transcription HRE_binding->Gene_transcription Angiogenesis Angiogenesis Gene_transcription->Angiogenesis Glycolysis Glycolysis Gene_transcription->Glycolysis Cell_survival Cell Survival Gene_transcription->Cell_survival Metastasis Metastasis Gene_transcription->Metastasis Activation Bioreductive Activation Quinoxaline->Activation DNA_damage DNA Damage & Apoptosis Activation->DNA_damage

Caption: The HIF-1α signaling pathway and the action of hypoxia-activated prodrugs.[2][6]

SAR_Logic cluster_structure Chemical Structure cluster_activity Biological Activity Core Quinoxaline-6-carbonitrile Core Potency Anticancer Potency (e.g., lower IC50) Core->Potency R1 Substituent at Position X R1->Potency Selectivity Selectivity (e.g., Hypoxic vs. Normoxic) R1->Selectivity R2 Substituent at Position Y R2->Potency R2->Selectivity

References

In Vitro Efficacy of 3-Chloroquinoxaline-6-carbonitrile Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of quinoxaline-carbonitrile derivatives, with a focus on compounds structurally related to 3-Chloroquinoxaline-6-carbonitrile. The information presented herein is intended to support researchers and professionals in the field of drug discovery and development by summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways and experimental workflows. While specific data on a broad series of this compound derivatives is limited in publicly available literature, this guide leverages data from closely related 3-phenylquinoxaline-2-carbonitrile analogs to provide valuable insights into the potential of this chemical scaffold. The chlorine atom on the quinoxaline ring is a versatile synthetic handle, allowing for further functionalization to explore structure-activity relationships.[1]

Comparative Anticancer Activity of Quinoxaline-Carbonitrile Derivatives

Recent studies have highlighted the potential of quinoxaline derivatives as potent anticancer agents.[2][3][4] A series of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides, which share a core structure with the topic of interest, have demonstrated significant cytotoxic activities against various cancer cell lines.[5] The in vitro cytotoxicity of these compounds against MCF7 (human breast adenocarcinoma), MDA-MB-231 (human breast adenocarcinoma), and HCT-116 (human colon carcinoma) cell lines under both normal (normoxic) and low-oxygen (hypoxic) conditions are summarized below. Hypoxic conditions are often found in solid tumors and can contribute to drug resistance.

CompoundRXCell LineIC50 (μM) - NormoxiaIC50 (μM) - HypoxiaHypoxic Cytotoxicity Ratio (HCR)
13a MorpholinoClMCF71.5 ± 0.20.8 ± 0.11.88
MDA-MB-2312.1 ± 0.31.1 ± 0.21.91
HCT-1163.0 ± 0.41.5 ± 0.22.00
13b 4-MethylpiperazinoClMCF72.8 ± 0.41.4 ± 0.22.00
MDA-MB-2313.5 ± 0.51.8 ± 0.31.94
HCT-1164.2 ± 0.62.1 ± 0.32.00
14a MorpholinoBrMCF70.9 ± 0.10.4 ± 0.12.25
MDA-MB-2311.2 ± 0.20.6 ± 0.12.00
HCT-1161.8 ± 0.30.9 ± 0.12.00
14b 4-MethylpiperazinoBrMCF71.1 ± 0.20.5 ± 0.12.20
MDA-MB-2311.5 ± 0.20.7 ± 0.12.14
HCT-1162.2 ± 0.31.1 ± 0.22.00

Data extracted from a study on 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common in vitro assays used to evaluate the biological activity of quinoxaline derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8][9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone. The plates are then incubated for 48-72 hours.[7][9]

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plates are incubated for another 4 hours.[9]

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6][9]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.[6] The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.[10]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specific turbidity.

  • Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.[10]

  • Inoculation: The solidified agar surface is uniformly swabbed with the microbial inoculum.

  • Well Preparation and Compound Addition: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer. A defined volume of the test compound solution (dissolved in a solvent like DMSO) at a specific concentration is added to each well.[10]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity. Standard antibiotics are used as positive controls for comparison.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes and relationships.

Synthesis_Workflow A Starting Material (e.g., 2-amino-3-bromo-5-chlorobenzonitrile) B Reaction with Phenylacetonitrile A->B Base, Solvent C Cyclization & Oxidation (Beirut Reaction) B->C m-CPBA D 7-amino-6-chloro-3-phenyl- quinoxaline-2-carbonitrile 1,4-dioxide C->D E Nucleophilic Substitution with Amines (e.g., Morpholine) D->E F Final Products (e.g., Compound 13a) E->F

Caption: Synthetic route for 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides.

Signaling_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Inhibition Quinoxaline->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoxaline derivative.

References

Efficacy of 3-Chloroquinoxaline-6-carbonitrile derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

An analysis of the cytotoxic effects of various quinoxaline-based compounds on cancer cell lines, providing a framework for further research and development in cancer therapeutics.

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer properties.[1] These compounds exert their effects through various mechanisms, such as the inhibition of protein kinases, interference with DNA synthesis, and induction of apoptosis, making them promising candidates for the development of novel chemotherapeutic agents.[2] This guide provides a comparative overview of the efficacy of several quinoxaline derivatives against various cancer cell lines, with a focus on chloro- and carbonitrile-substituted analogues, offering insights for researchers and professionals in drug development. While specific data on 3-chloroquinoxaline-6-carbonitrile derivatives is limited in the reviewed literature, the following sections present data on structurally related compounds to provide a valuable comparative context.

Quantitative Efficacy Against Cancer Cell Lines

The cytotoxic activity of various quinoxaline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation, and the data for several promising compounds are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Reference
Compound IV (a quinoxaline derivative) PC-3 (Prostate Cancer)2.11[3]
Compound III (a quinoxaline derivative) PC-3 (Prostate Cancer)4.11[3]
Compound XVa (a 3-chloroquinoxaline derivative) HCT116 (Colon Carcinoma)4.4[4]
MCF-7 (Breast Adenocarcinoma)5.3[4]
Compound VIIIc (a quinoxaline derivative) HCT116 (Colon Carcinoma)2.5[4]
MCF-7 (Breast Adenocarcinoma)9[4]
Compound 6 (a 6-chloroquinoxaline derivative) MCF-7 (Breast Adenocarcinoma)5.11[5][6]
HCT-116 (Colon Carcinoma)6.18[5][6]
Doxorubicin (Reference Drug) MCF-7 (Breast Adenocarcinoma)7.43[6]
HCT-116 (Colon Carcinoma)9.27[6]

Experimental Protocols

The evaluation of the anticancer efficacy of quinoxaline derivatives involves a series of established in vitro assays to determine their cytotoxic and apoptotic effects.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is employed to investigate the mechanism of cell death and the effect of the compounds on the cell cycle.

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Treated and untreated cells are harvested and washed.

    • The cells are then resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the nucleus of late apoptotic or necrotic cells).

    • The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis:

    • Cells are harvested, fixed (e.g., in ethanol), and then treated with RNase to remove RNA.

    • The cells are stained with a fluorescent dye that intercalates with DNA (e.g., Propidium Iodide).

    • The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and other signaling pathways.

  • Protein Extraction: Total protein is extracted from treated and untreated cells.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, caspases, Bcl-2) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.

Signaling Pathways and Mechanisms of Action

Several quinoxaline derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. One of the identified mechanisms involves the inhibition of topoisomerase II and the subsequent activation of the intrinsic apoptotic pathway.[3]

apoptosis_pathway cluster_topo Quinoxaline Quinoxaline Derivative TopoII Topoisomerase II Quinoxaline->TopoII Inhibition DNA_Damage DNA Damage p53 p53 (Upregulation) DNA_Damage->p53 Bcl2 Bcl-2 (Downregulation) p53->Bcl2 Caspase8 Caspase-8 (Upregulation) p53->Caspase8 Caspase3 Caspase-3 (Upregulation) Bcl2->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by a quinoxaline derivative.

The diagram illustrates how certain quinoxaline derivatives can inhibit topoisomerase II, leading to DNA damage.[3] This, in turn, upregulates the tumor suppressor protein p53.[3] Activated p53 then promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic caspases, such as caspase-8 and the executioner caspase-3.[3]

References

A Comparative Guide to Quinoxaline Scaffolds and Other Key Nitrogen-Containing Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quinoxaline scaffolds with other vital nitrogen-containing heterocycles, namely quinoline, isoquinoline, pyrimidine, and purine. The information presented herein is intended to assist researchers in making informed decisions during the drug design and development process by offering a comparative analysis of their physicochemical properties, biological activities, and synthetic accessibility, supported by experimental data and detailed protocols.

Physicochemical and ADMET Properties

A molecule's physicochemical properties and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile are critical determinants of its drug-likeness and potential for clinical success. While a direct comparative study under identical conditions is ideal, this table summarizes representative data gathered from various sources to provide a comparative overview.

PropertyQuinoxalineQuinolineIsoquinolinePyrimidinePurine
Molecular Formula C₈H₆N₂C₉H₇NC₉H₇NC₄H₄N₂C₅H₄N₄
Molecular Weight ( g/mol ) 130.15129.16129.1680.09120.10
pKa (of the most basic nitrogen) ~0.6~4.9~5.4~1.3~2.4
LogP (Octanol-Water Partition Coefficient) ~1.5~2.0~2.1~-0.2~-0.7
Hydrogen Bond Donors 00001
Hydrogen Bond Acceptors 21123
General ADMET Profile Generally good oral bioavailability and metabolic stability, but can be susceptible to oxidation. Some derivatives have shown potential for toxicity.Good membrane permeability. Metabolism can lead to reactive intermediates. Some derivatives are associated with toxicity.Similar to quinoline, with good absorption. Metabolism is a key clearance pathway.Generally good solubility and oral absorption. Can be subject to rapid metabolism.Varies significantly with substitution. Generally polar, with potential for renal clearance.

Note: The values presented are for the parent, unsubstituted heterocycles and can vary significantly with the introduction of different functional groups. The ADMET profiles are generalizations based on published literature.

Comparative Biological Activities

The following tables provide a snapshot of the comparative anticancer and antimicrobial activities of derivatives of these heterocyclic scaffolds. It is crucial to note that the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) are highly dependent on the specific derivative, the cell line or microbial strain tested, and the experimental conditions.

Anticancer Activity (IC50 Values in µM)
Heterocycle DerivativeTarget/Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoxaline Derivative (Compound 17b) VEGFR-20.0027Sorafenib-
Quinoxaline Derivative (Compound 23j) VEGFR-20.0037Sorafenib0.00312
Quinoxaline Derivative (Compound 6k) HCT-116 (Colon)9.46Doxorubicin5.57
Quinoline Derivative (Compound 15) S. aureus0.8--
Quinoline-Pyrimidine Hybrid (Compound 6b) HepG2 (Liver)1.32--
Pyrimidine Derivative (Compound 50) HepG2 (Liver)5.34 (µg/mL)Doxorubicin-
Purine Derivative (Various) Various Cancer Cell LinesOften in nanomolar range--

Data is compiled from multiple sources and is for illustrative purposes. Direct comparison should be made with caution.

Antimicrobial Activity (MIC Values in µg/mL)
Heterocycle DerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Quinoxaline Derivative (Compound 11) S. aureus0.12--
Quinoxaline Derivative (Compound 12) S. aureus0.12--
Quinoline Derivative (Ciprofloxacin) Enterobacteriaceae0.03-0.23--
Quinoline Derivative (Ciprofloxacin) P. aeruginosa0.37--
Nitrogen Heterocycles (General) E. coli0.25-1 (mM)--

Data is compiled from multiple sources and is for illustrative purposes. Direct comparison should be made with caution.[1][2][3][4][5]

Synthesis Overview

The synthetic accessibility of a scaffold is a key consideration in drug development. Below is a brief overview of common synthetic strategies for each heterocycle.

  • Quinoxalines: Classically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6]

  • Quinolines: Commonly synthesized via methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[7]

  • Isoquinolines: Often prepared using the Bischler-Napieralski, Pictet-Spengler, or Pomeranz–Fritsch reactions.[8][9]

  • Pyrimidines: Frequently synthesized by the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea.[10][11][12][13]

  • Purines: The de novo synthesis is a complex, multi-step pathway starting from ribose-5-phosphate.[14][15][16][17]

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate important concepts in the context of drug discovery with these heterocycles.

G VEGFR-2 Signaling Pathway Inhibition cluster_0 VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation Signaling Cascade Signaling Cascade Dimerization & Autophosphorylation->Signaling Cascade Activates Angiogenesis Angiogenesis Signaling Cascade->Angiogenesis Promotes Quinoxaline Inhibitor Quinoxaline Inhibitor Quinoxaline Inhibitor->VEGFR-2 Blocks ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoxaline-based inhibitor.

G Experimental Workflow for Anticancer Drug Screening cluster_workflow Compound Library Compound Library Compound Treatment Compound Treatment Compound Library->Compound Treatment Cell Culture Cell Culture Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay (e.g., MTT) Viability Assay (e.g., MTT) Incubation->Viability Assay (e.g., MTT) Data Analysis (IC50) Data Analysis (IC50) Viability Assay (e.g., MTT)->Data Analysis (IC50)

Caption: A generalized workflow for in vitro anticancer drug screening.

Caption: Structural relationships of the compared nitrogen-containing heterocycles.

Detailed Experimental Protocols

Determination of IC50 by MTT Assay

The half-maximal inhibitory concentration (IC50) for anticancer activity can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[18][19]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes to ensure complete dissolution.[18][19]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Determination of MIC by Broth Microdilution Method

The minimum inhibitory concentration (MIC) for antimicrobial activity can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multichannel pipette

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in the broth directly in the 96-well plates. The final volume in each well should be 50 µL or 100 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add an equal volume of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL or 200 µL. Include a growth control (broth and bacteria without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[3]

Conclusion

Quinoxaline scaffolds represent a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. When compared to other key nitrogen-containing heterocycles, quinoxalines offer a unique combination of physicochemical properties and synthetic accessibility that makes them attractive for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. While direct, comprehensive comparative data can be challenging to consolidate, the available evidence suggests that quinoxaline derivatives frequently exhibit potent biological activities, often comparable or superior to other heterocyclic systems. The choice of a specific scaffold will ultimately depend on the therapeutic target, the desired pharmacokinetic profile, and the synthetic feasibility. This guide provides a foundational comparison to aid researchers in this critical selection process.

References

A Spectroscopic Compass: Navigating the Structural Landscape of 3-Chloroquinoxaline-6-carbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural features of heterocyclic compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 3-Chloroquinoxaline-6-carbonitrile and its key derivatives, offering insights into how substitutions at the 3-position influence their electronic and vibrational properties. The data presented herein, a synthesis of available experimental findings and established spectroscopic principles, serves as a valuable resource for the characterization and strategic design of novel quinoxaline-based compounds.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities. The introduction of a chloro group at the 3-position and a nitrile group at the 6-position of the quinoxaline ring system creates a versatile platform for further functionalization. This guide focuses on the spectroscopic signatures of the parent compound, this compound, and compares them with its amino, hydroxy, and methoxy derivatives at the 3-position.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, δ ppm)

CompoundH-2H-5H-7H-8Other Protons
This compound (Predicted)8.9 - 9.18.3 - 8.58.0 - 8.27.8 - 8.0-
3-Aminoquinoxaline-6-carbonitrile8.65 (d, J=1.7 Hz)7.87 (d, J=8.9 Hz)7.18 (dd, J=8.9, 2.5 Hz)7.13 (d, J=2.5 Hz)4.20 (br s, 2H, NH₂)[1]
3-Hydroxyquinoxaline-6-carbonitrile (Predicted)~8.0~8.1~7.8~7.6~12.0 (br s, 1H, OH)
3-Methoxy-6-cyano-2-(methylsulfanyl)quinoxaline-7.8-8.07.6-7.87.4-7.64.1 (s, 3H, OCH₃), 2.7 (s, 3H, SCH₃)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental, δ ppm)

CompoundC-2C-3C-5C-6C-7C-8C-4aC-8aCNOther Carbons
This compound (Predicted)~145~150~130~110~135~130~140~142~118-
3-Aminoquinoxaline-6-carbonitrile (Predicted)~155~140~128~105~133~128~138~140~119-
3-Hydroxyquinoxaline-6-carbonitrile (Predicted)~160 (C=O)~135~129~108~134~129~139~141~118-
3-Methoxy-6-cyano-2-(methylsulfanyl)quinoxaline~158~155~129~107~134~129~139~141~11954.0 (OCH₃), 14.0 (SCH₃)

Table 3: Infrared (IR) Spectroscopic Data (Predicted/Experimental, cm⁻¹)

Compoundν(C≡N)ν(C=N)ν(C=C)ν(C-Cl)Other Key Bands
This compound (Predicted)2220-2240~1600~1550, 1480700-800Aromatic C-H stretch (~3050)
3-Aminoquinoxaline-6-carbonitrile~2220~1610~1560, 1490-N-H stretch (3300-3500), N-H bend (~1630)
3-Hydroxyquinoxaline-6-carbonitrile (Predicted)~2225~1620~1570, 1500-O-H stretch (broad, 3200-3600), C=O stretch (~1680, tautomer)
3-Methoxy-6-cyano-2-(methylsulfanyl)quinoxaline~2220~1605~1555, 1485720-780C-H stretch (alkoxy, ~2950), C-O stretch (~1250)

Table 4: UV-Vis Spectroscopic Data (Predicted/Experimental, λmax nm)

CompoundSolventπ → π* Transitionsn → π* Transitions
This compound (Predicted)Methanol~250, ~320~380
3-Aminoquinoxaline-6-carbonitrile (Predicted)Methanol~260, ~340~400
3-Hydroxyquinoxaline-6-carbonitrile (Predicted)Methanol~255, ~330~390
3-Methoxy-6-cyano-2-(methylsulfanyl)quinoxalineChloroform350, 415, 448Shoulder >500[2]

Table 5: Mass Spectrometry Data (Predicted Fragmentation)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound[M]⁺˙, [M+2]⁺˙ (3:1)[M-Cl]⁺, [M-CN]⁺, [M-Cl-CN]⁺
3-Aminoquinoxaline-6-carbonitrile[M]⁺˙[M-NH₂]⁺, [M-CN]⁺, [M-HCN]⁺˙
3-Hydroxyquinoxaline-6-carbonitrile[M]⁺˙[M-OH]⁺, [M-CO]⁺˙, [M-CN]⁺
3-Methoxyquinoxaline-6-carbonitrile[M]⁺˙[M-CH₃]⁺, [M-OCH₃]⁺, [M-CO]⁺˙

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. Samples are dissolved in a spectroscopic grade solvent (e.g., methanol, ethanol, chloroform) and placed in a quartz cuvette. The wavelength of maximum absorption (λmax) is reported in nanometers (nm).

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion and key fragments.

Spectroscopic Interpretation and Comparative Analysis

The substitution at the 3-position of the quinoxaline-6-carbonitrile core significantly influences the spectroscopic properties.

  • ¹H NMR: The introduction of an electron-donating group (EDG) like an amino or hydroxyl group at the 3-position is expected to cause an upfield shift (lower ppm) of the aromatic protons, particularly H-2, due to increased electron density on the quinoxaline ring. In contrast, the electron-withdrawing nature of the chloro group in the parent compound leads to a downfield shift of the aromatic protons.

  • ¹³C NMR: Similar to ¹H NMR, EDGs at the 3-position will shield the carbon atoms of the quinoxaline ring, causing an upfield shift in their ¹³C NMR signals. The carbon atom directly attached to the substituent (C-3) will show the most significant change. For the hydroxy derivative, the tautomeric equilibrium between the enol and keto forms can lead to a signal corresponding to a carbonyl carbon in the keto form.

  • Infrared (IR) Spectroscopy: The characteristic nitrile (C≡N) stretching vibration is expected in the range of 2220-2240 cm⁻¹ for all compounds. The C-Cl stretch of the parent compound will appear in the fingerprint region. The amino derivative will show characteristic N-H stretching and bending vibrations. The hydroxy derivative will exhibit a broad O-H stretching band, and if the keto tautomer is present, a C=O stretching band around 1680 cm⁻¹. The methoxy derivative will show characteristic C-H and C-O stretching vibrations for the methyl group.

  • UV-Vis Spectroscopy: The quinoxaline system possesses a conjugated π-electron system, leading to characteristic UV-Vis absorption bands. The introduction of auxochromes (e.g., -NH₂, -OH, -OCH₃) at the 3-position typically results in a bathochromic shift (red shift) of the absorption maxima to longer wavelengths and an increase in molar absorptivity (hyperchromic effect).[3][4] This is due to the extension of the conjugated system and the participation of the lone pair of electrons on the heteroatom in resonance.

  • Mass Spectrometry: The fragmentation patterns in mass spectrometry provide valuable structural information. For this compound, the presence of chlorine will be evident from the isotopic pattern of the molecular ion ([M]⁺˙ and [M+2]⁺˙ in a 3:1 ratio). Common fragmentation pathways include the loss of the substituent at the 3-position and the nitrile group.

Visualizing the Logic: Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 3-substituted-quinoxaline-6-carbonitrile derivatives.

G A Starting Material (e.g., this compound) B Nucleophilic Substitution (e.g., + R-NH2, R-OH, R-ONa) A->B Reaction C 3-Substituted Quinoxaline-6-carbonitrile Derivative B->C Product D Purification (e.g., Chromatography, Recrystallization) C->D Purification E Structural Characterization D->E Analysis F 1H NMR E->F G 13C NMR E->G H IR Spectroscopy E->H I UV-Vis Spectroscopy E->I J Mass Spectrometry E->J K Data Analysis and Comparison F->K G->K H->K I->K J->K

Caption: A generalized workflow for the synthesis and spectroscopic analysis of 3-substituted quinoxaline-6-carbonitrile derivatives.

Signaling Pathway of Spectroscopic Information

The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the chemical structure of a molecule.

G A Unknown Compound B 1H NMR A->B C 13C NMR A->C D IR Spectroscopy A->D E UV-Vis Spectroscopy A->E F Mass Spectrometry A->F G Proton Environment (Number, Connectivity) B->G H Carbon Skeleton C->H I Functional Groups D->I J Conjugated System E->J K Molecular Weight & Formula F->K L Elucidated Structure G->L H->L I->L J->L K->L

Caption: The convergence of information from various spectroscopic techniques to determine the structure of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound and its derivatives. By leveraging this comparative data and the outlined experimental protocols, researchers can more effectively characterize and develop novel quinoxaline-based molecules for a wide range of applications in drug discovery and materials science.

References

Safety Operating Guide

Proper Disposal of 3-Chloroquinoxaline-6-carbonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 3-Chloroquinoxaline-6-carbonitrile (CAS No. 1236222-48-2), a halogenated nitrile compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, minimizing environmental impact and adhering to safety protocols.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for the most detailed safety information. In the absence of a specific SDS, the following precautions, based on the known hazards of similar chloroquinoxaline and nitrile compounds, must be observed. This compound is presumed to be harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.[1]
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1][5]
Skin and Body Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Use in a well-ventilated area or under a chemical fume hood.[3] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[1][5]

Step-by-Step Disposal Protocol

Disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2][4]

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.

    • Label the container clearly as "Hazardous Waste: this compound". Include the CAS number (1236222-48-2).

  • Waste Segregation and Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Chemical Incompatibilities: Avoid mixing with strong oxidizing agents, strong acids, strong bases, and reducing agents.[3] Halogenated compounds should also be kept separate from amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.

    • Keep halogenated waste separate from non-halogenated waste to facilitate proper disposal and potentially reduce costs.

  • Arrange for Professional Disposal:

    • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.[1][4]

    • Provide the disposal company with a complete and accurate description of the waste, including its chemical name, CAS number, and any known hazards.

  • Spill Cleanup:

    • In the event of a spill, evacuate the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste.[2][6]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Ensure the area is well-ventilated.

Disposal Workflow Diagram

DisposalWorkflow cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Labeled, Sealed Container A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Segregate from Incompatible Materials C->D E Store in Designated Hazardous Waste Area D->E F Contact Licensed Waste Disposal Service E->F G Proper Disposal via Incineration or Landfill F->G

Caption: Disposal workflow for this compound.

This guide is intended to provide a framework for the safe disposal of this compound. Always prioritize the specific guidance provided in the Safety Data Sheet and comply with all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloroquinoxaline-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Chloroquinoxaline-6-carbonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。